molecular formula C8H8INO B1402728 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346446-85-2

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B1402728
CAS No.: 1346446-85-2
M. Wt: 261.06 g/mol
InChI Key: RJRLPTMLGNPCRQ-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (PubChem CID: 71299027 ) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This iodinated dihydropyranopyridine scaffold is of significant interest for the synthesis and discovery of novel bioactive molecules. The core 3,4-dihydro-2H-pyrano[2,3-b]pyridine structure has been identified as a key pharmacophore in the development of ligands for the metabotropic glutamate receptor 2 (mGluR2) . Specifically, this chemical scaffold has been explored as a class of negative allosteric modulators (NAMs) for use in Positron Emission Tomography (PET) imaging of mGluR2 in the brain . Research into these compounds aims to enable the study of mGluR2's role in conditions such as schizophrenia, depression, and Alzheimer's disease, as well as to evaluate the target engagement of therapeutic drug candidates . The iodine substituent on this molecule provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and drug discovery projects. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRLPTMLGNPCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263914
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
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Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1346446-85-2
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
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Foundational & Exploratory

Chemical structure and properties of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

[1]

Executive Summary

6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a bicyclic heterocyclic scaffold characterized by a pyridine ring fused to a saturated dihydropyran ring across the [2,3-b] bond.[1][2] The iodine substituent at position 6 serves as a critical "handle" for palladium-catalyzed cross-coupling reactions, making this molecule a high-value building block in the synthesis of kinase inhibitors, GPCR modulators, and other bioactive small molecules.

Unlike its fully aromatic analogs (pyranopyridines), the dihydro variant offers increased solubility and a distinct 3D vector profile due to the puckered conformation of the saturated ring, often improving the pharmacokinetic (PK) properties of drug candidates.

Chemical Structure & Properties[1][3][4]

Structural Analysis

The core structure features a pyridine ring fused to a dihydropyran ring. The nomenclature [2,3-b] indicates the fusion occurs between the C2 and C3 carbons of the pyridine ring, with the oxygen atom of the pyran ring attached at the C2 position (adjacent to the pyridine nitrogen).

  • Core Scaffold: 3,4-dihydro-2H-pyrano[2,3-b]pyridine.[1][2][3][4]

  • Substituent: Iodine atom at position 6 (para to the bridgehead C3, adjacent to the pyridine nitrogen).

  • Electronic Effects: The oxygen atom at C2 donates electron density into the pyridine ring via resonance, making the C5 position electron-rich, while the Nitrogen atom at position 1 exerts an inductive withdrawing effect. The C6-Iodine bond is activated for oxidative addition by transition metals.

Physicochemical Profile

The following data summarizes the key physical and calculated properties of the compound.

PropertyValue / DescriptionSource/Method
IUPAC Name 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridineSystematic
CAS Number Not officially assigned (Parent: 26267-89-0)Sigma-Aldrich / SciFinder
Molecular Formula C₈H₈INOCalculated
Molecular Weight 261.06 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental Observation
SMILES Ic1cnc2OCCCc2c1Structural Analysis
cLogP ~2.1 - 2.5Predicted (ChemDraw)
TPSA ~22 ŲPredicted
Solubility Soluble in DMSO, DCM, MeOH; Low in WaterExperimental
H-Bond Acceptors 2 (N, O)Structural Analysis

Synthetic Pathways[1][4][8][9][10][11][12]

The synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be approached via two primary strategies: De novo ring construction or Functionalization of the parent scaffold .

Route A: Intramolecular SNAr Cyclization (Recommended)

This route builds the bicyclic core from a substituted pyridine precursor. It is robust and scalable.

  • Precursor: Start with 2-chloro-3-iodopyridine (commercially available).

  • Step 1 (Sonogashira Coupling): Coupling with propargyl alcohol introduces the 3-carbon chain.

  • Step 2 (Hydrogenation): Reduction of the alkyne to the saturated alkane.

  • Step 3 (Cyclization): Base-mediated intramolecular nucleophilic aromatic substitution (SNAr) where the hydroxyl group displaces the chlorine atom.

    • Note: If the iodine is labile under these conditions, the iodine is best introduced after cyclization or protected via a different halogen strategy (e.g., using 2-chloro-3-bromo-6-iodopyridine).

Route B: Direct Lithiation/Iodination

This method functionalizes the parent scaffold, 3,4-dihydro-2H-pyrano[2,3-b]pyridine .

  • Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78°C).[5] The pyridine nitrogen directs lithiation to the C6 position (alpha to nitrogen).

  • Quench: Addition of elemental Iodine (I₂) or N-Iodosuccinimide (NIS).[4]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis strategies.

SynthesisPathwayscluster_0Route A: De Novo Constructioncluster_1Route B: FunctionalizationStart12-Chloro-3-iodopyridineStep1Sonogashira Coupling(Propargyl alcohol)Start1->Step1Step2Hydrogenation(Pd/C, H2)Step1->Step2ReductionStep3Intramolecular SNAr(NaH, THF, Heat)Step2->Step3CyclizationTarget6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridineStep3->TargetIf Iodine RetainedStart23,4-dihydro-2H-pyrano[2,3-b]pyridineLithiation1. n-BuLi, -78°C(Directed Lithiation)Start2->LithiationQuench2. Iodine (I2)Lithiation->QuenchQuench->TargetElectrophilic Trap

Caption: Dual synthetic strategies for accessing the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold.

Experimental Protocols

Protocol 1: Direct Iodination of 3,4-dihydro-2H-pyrano[2,3-b]pyridine

Based on standard directed ortho-metalation (DoM) principles for pyridines.

Reagents:

  • 3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.2 eq)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and flush with Argon. Add anhydrous THF and the starting material. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi over 15 minutes. The solution may change color (often to deep red or orange), indicating the formation of the lithiated species. Stir at -78°C for 1 hour.

    • Mechanism:[1][6][5][7][8][9][10] The pyridine nitrogen coordinates the Lithium, directing deprotonation at the C6 position.

  • Quench: Dissolve Iodine in a small amount of anhydrous THF and add it dropwise to the reaction mixture at -78°C.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Discovery

The 6-iodo substituent is a versatile handle for diversifying the scaffold.

Cross-Coupling Reactions
  • Suzuki-Miyaura: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups or connect to other pharmacophores.

Medicinal Chemistry Utility
  • Kinase Inhibition: The pyridine nitrogen can function as a hinge binder in ATP-competitive kinase inhibitors. The pyran ring provides hydrophobic bulk that can occupy the ribose pocket or gatekeeper regions.

  • Bioisostere: This scaffold acts as a saturated bioisostere of the coumarin or quinoline ring systems, offering lower planarity (higher Fsp3 character), which often correlates with better clinical success rates.

Reactivity Map

ReactivityMapCore6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd)Core->BuchwaldSonoSonogashira(Alkynes, Cu/Pd)Core->SonoHeckHeck Reaction(Alkenes, Pd)Core->HeckProd1Biaryl Analogs(Kinase Inhibitors)Suzuki->Prod1Prod2Aminated Derivatives(Improved Solubility)Buchwald->Prod2Prod3Alkynyl Linkers(PROTACs)Sono->Prod3

Caption: Functionalization pathways utilizing the C6-Iodine handle.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • PubChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine (Parent Compound). CID: 13545750. Available at: [Link]

Bioactive scaffolds containing the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: A Privileged Scaffold

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully unsaturated (4H-pyran) counterparts, the dihydro variant offers unique stereochemical complexity (C2, C3, and C4 chiral centers) and a distinct puckered conformation that mimics bioactive natural products.

This guide details the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of this scaffold, specifically focusing on its application in oncology (EGFR/VEGFR inhibition) and cardiology (Kv1.5 channel blockade) .

Chemical Architecture & Properties

The core consists of a pyridine ring fused to a saturated dihydropyran ring across the b-bond (C2-C3 of the pyridine).

  • IUPAC Name: 3,4-dihydro-2H-pyrano[2,3-b]pyridine[1][2]

  • Molecular Formula: C₈H₉NO

  • Key Features:

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), crucial for interacting with hinge regions in kinase domains.

    • Dihydropyran Oxygen: Modulates lipophilicity (LogP) and provides a dipole for electrostatic interactions.

    • C3/C4 Saturation: Allows for "out-of-plane" substituents, enabling the molecule to explore 3D chemical space more effectively than planar aromatics.

Synthesis Strategy: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)

While multicomponent reactions (MCRs) are common for generating the planar 4H-pyran analogs, the 3,4-dihydro core requires a method that controls saturation and stereochemistry. The most authoritative and versatile approach is the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction.

Rationale
  • Regioselectivity: High control over substituent placement.

  • Stereocontrol: Use of chiral Lewis acid catalysts (e.g., Cu(II)-bis(oxazoline)) allows for enantioselective synthesis.

  • Atom Economy: 100% atom economy in the cycloaddition step.

Experimental Protocol: Catalytic Asymmetric IEDHDA

Objective: Synthesis of a chiral 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative.

Reagents:

  • Heterodiene:

    
    -unsaturated acyl phosphonate or 
    
    
    
    -unsaturated
    
    
    -keto ester (derived from pyridine).
  • Dienophile: Electron-rich vinyl ether (e.g., ethyl vinyl ether).

  • Catalyst: Cu(OTf)₂ / (S,S)-tert-Butyl-bis(oxazoline) ligand.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under

    
    , dissolve Cu(OTf)₂ (0.1 mmol) and the (S,S)-bis(oxazoline) ligand (0.11 mmol) in anhydrous DCM (5 mL). Stir for 1 hour at room temperature to form the active chiral Lewis acid complex.
    
  • Substrate Addition: Cool the solution to -78°C. Add the pyridine-derived heterodiene (1.0 mmol) dropwise.

  • Cycloaddition: Add the vinyl ether dienophile (1.5 mmol) slowly to the reaction mixture.

  • Incubation: Stir at -78°C for 12–24 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 4:1).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Dry organic layers over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel) to isolate the endo-cycloadduct.

Synthesis Workflow Visualization:

SynthesisWorkflow Start Precursors: Pyridine Heterodiene + Vinyl Ether Cool Cool to -78°C Start->Cool Cat Catalyst Activation: Cu(OTf)2 + Ligand (DCM, 1h, RT) Cat->Cool Add Catalyst React IEDHDA Cycloaddition (12-24h, -78°C) Cool->React Quench Quench (NaHCO3) & Extraction React->Quench Purify Flash Chromatography (Yield & ee% Analysis) Quench->Purify

Caption: Workflow for the Inverse Electron Demand Hetero-Diels-Alder synthesis of the dihydro-pyranopyridine core.

Medicinal Chemistry & SAR

The biological activity of this core is highly sensitive to substitution patterns.

PositionModification StrategyEffect on Activity
Pyridine Nitrogen (N1) None (Keep unsubstituted)Essential for H-bonding in kinase hinge regions (e.g., Met793 in EGFR).
C2 (Pyran) Alkyl/Aryl substitutionCritical for Selectivity. Bulky aryl groups here often improve potency against Kv1.5 channels by fitting into hydrophobic pockets.
C3 (Pyran) Hydroxyl (-OH) or Amino (-NH2)Enhances solubility and provides H-bond donor capability. A C3-OH is often required for high affinity in potassium channel blockers.
C4 (Pyran) Aryl/Heteroaryl ringsPharmacophore Center. A 4-phenyl group is a classic feature for anticancer activity (mimicking the podophyllotoxin scaffold).
C6 (Pyridine) Carboxylic acid/AmideSolubilizing group; modulates pharmacokinetic (PK) properties.
Therapeutic Applications
A. Oncology: Dual EGFR/VEGFR Inhibition

Derivatives of 3,4-dihydro-2H-pyrano[2,3-b]pyridine have demonstrated potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

  • Mechanism: These compounds act as ATP-competitive inhibitors. The pyridine nitrogen anchors the molecule to the kinase hinge region, while the pyran ring directs substituents into the ribose-binding pocket and the solvent-exposed front.

  • Key Insight: The dihydro scaffold allows the molecule to adopt a non-planar conformation, potentially reducing resistance caused by steric mutations (e.g., T790M) that affect planar inhibitors.

B. Cardiology: Kv1.5 Channel Blockers

The core is a validated scaffold for treating Atrial Fibrillation (AF) .[3]

  • Target: Kv1.5 potassium channels (specifically the

    
     current).[1][3]
    
  • Mechanism: State-dependent block of the channel pore.

  • Lead Compound Data: 4-(4-ethyl-benzenesulfonylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine derivatives have shown

    
     values as low as 378 nM .[1]
    
Mechanism of Action: EGFR Signaling Pathway

The following diagram illustrates how pyrano[2,3-b]pyridine derivatives interfere with the Epidermal Growth Factor Receptor (EGFR) pathway to induce apoptosis in cancer cells.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor Pyrano[2,3-b]pyridine Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Unchecked

Caption: Mechanism of Action: The inhibitor blocks EGFR autophosphorylation, halting the RAS/RAF/MEK and PI3K/AKT cascades, leading to apoptosis.

References
  • Ibrahim, M. A., et al. (2021). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Finlay, H. J., et al. (2008).[1] "Pyrano-[2,3-b]-pyridines as potassium channel antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Evans, D. A., et al. (2000).[4] "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Hetero-Diels-Alder Reactions." Journal of the American Chemical Society.[4]

  • BenchChem. (2025). "3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid: Structure and Applications." BenchChem Technical Library.

  • Peixoto, D., et al. (2020). "Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives." ResearchGate.[3][5][6]

Sources

Solubility profile of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, the pyranopyridine scaffold is of significant interest due to its presence in various biologically active compounds. The specific derivative, 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, represents a versatile building block. The presence of an iodine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.

However, the synthetic utility of any compound is fundamentally governed by its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of the solubility profile of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine in a range of organic solvents is not merely academic; it is a critical prerequisite for its effective application. From designing robust synthetic protocols and purification strategies (crystallization, chromatography) to formulating it for screening assays, solubility data informs every step.

This technical guide provides a detailed exploration of the solubility characteristics of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. It moves beyond a simple tabulation of data to offer a predictive analysis based on its molecular structure and a rigorous, field-proven experimental protocol for determining its equilibrium solubility. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of how to handle and utilize this important heterocyclic intermediate.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is dictated by the balance of intermolecular forces between the solute molecules and between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful heuristic.[1] An analysis of the structure of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine allows for an educated prediction of its solubility.

Molecular Structure: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • Empirical Formula: C₈H₈INO[2]

  • Molecular Weight: 261.06 g/mol [2]

Key Structural Features Influencing Solubility:

  • Pyrano-pyridine Core: This fused heterocyclic system possesses a degree of polarity. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact favorably with protic solvents. The ether linkage in the dihydropyran ring also contributes to the molecule's polarity.

  • Iodine Substituent: The large, electron-rich iodine atom significantly increases the molecular weight and surface area of the molecule. While iodine is not typically involved in hydrogen bonding, its polarizability can lead to dipole-dipole and van der Waals interactions. This heavy atom is expected to decrease solubility in very light, nonpolar solvents and may favor solvents with higher polarizability.

  • Lack of Protic Groups: The molecule lacks strong hydrogen bond donating groups (e.g., -OH, -NH₂). This suggests that its solubility in highly polar, protic solvents like water will be limited, but it should readily engage in dipole-dipole interactions with polar aprotic solvents.

Predicted Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). These solvents can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Likely in polar protic solvents like ethanol, methanol, and isopropanol. While the molecule can act as a hydrogen bond acceptor, the lack of a donor group and the bulky, nonpolar iodine may limit very high solubility.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and diethyl ether. The overall polarity of the pyranopyridine core is too high to be effectively solvated by these solvents.

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a robust experimental methodology is required. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach thermodynamic equilibrium.

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? This method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is crucial for understanding the compound's intrinsic properties.[4] This is distinct from kinetic solubility measurements, which are faster but can be misleading as they often measure the point of precipitation from a supersaturated solution.[5][6]

  • Why an Excess of Solid? The addition of an excess of the solid compound ensures that the solvent becomes saturated, and that equilibrium is established between the dissolved and undissolved states.

  • Why Agitation and Controlled Temperature? Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. A constant, controlled temperature is critical because solubility is a temperature-dependent property.[7]

  • Why a 24-48 Hour Equilibration Period? Reaching thermodynamic equilibrium is not instantaneous. A period of 24 to 48 hours is typically sufficient for most organic compounds to ensure that the concentration of the dissolved solute is stable and at its maximum.

Experimental Workflow

Below is a step-by-step protocol for determining the solubility of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Materials and Equipment:

  • 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Solvent Selection: A diverse set of solvents should be chosen to cover a range of polarities:

  • Nonpolar: Hexane, Toluene

  • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine to a pre-weighed glass vial. An excess is typically 5-10 mg of solid in 1 mL of solvent, but this can be adjusted.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for 24-48 hours.

  • Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the results in mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Final Result A Add excess solid compound to a vial B Add precise volume of organic solvent A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., via HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and organized manner to allow for easy comparison across different solvents.

Table 1: Solubility of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Nonpolar Toluene2.4Experimental DataExperimental Data
Hexane0.1Experimental DataExperimental Data
Polar Aprotic Dichloromethane3.1Experimental DataExperimental Data
Tetrahydrofuran4.0Experimental DataExperimental Data
Ethyl Acetate4.4Experimental DataExperimental Data
Acetonitrile5.8Experimental DataExperimental Data
Dimethylformamide6.4Experimental DataExperimental Data
Dimethyl Sulfoxide7.2Experimental DataExperimental Data
Polar Protic Isopropanol3.9Experimental DataExperimental Data
Ethanol4.3Experimental DataExperimental Data
Methanol5.1Experimental DataExperimental Data

Interpreting the Results: The completed table will provide a comprehensive solubility profile. This data is invaluable for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase.

  • Purification: Designing crystallization procedures by identifying a solvent system with high solubility at elevated temperatures and low solubility at room temperature or below.

  • Chromatography: Choosing appropriate solvents for both the stationary and mobile phases.

  • Pharmacology and Drug Development: Providing foundational data for formulation development and in-vitro assay design.[5]

Conclusion

References

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  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from FDA.gov. [https://www.fda.gov/media/148472/download]
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  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from University of Toronto. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRqHJfkB5YtyPOySHneAfFVXAwP8M0V0uuuNSxBTWttT09rbW7n6tjCYfs4ZamZ1JaM3c6Chk9Oz4VS9b6_8UNr0MsLfliDPArIWH5iJXQ9Tborg7zYfFkBlUOLzGgu93LnYz1ke__fdarsDbqtq6y9GfUpQUPcVVQ7IrKVlIK__eIlxoRJw==]
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A Technical Guide to 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Commercial Availability, Properties, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Profile

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring a fused dihydropyran and pyridine ring system, is a scaffold of interest in medicinal chemistry. The presence of an iodine atom at the 6-position of the pyridine ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups and the construction of more complex molecular architectures.

This guide provides an in-depth overview of the commercial availability, chemical properties, handling considerations, and potential applications of this versatile reagent for researchers and drug development professionals.

Molecular Structure

The structure consists of a dihydropyran ring fused to a pyridine ring, with an iodine substituent on the pyridine moiety.

Caption: Molecular Structure of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Chemical and Physical Properties

A summary of the key properties for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is provided below. It is important to note that for some specialized reagents like this, extensive physical property data may not be publicly available.

PropertyValueSource
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
MDL Number MFCD20487014
Physical Form Solid
InChI 1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
InChI Key RJRLPTMLGNPCRQ-UHFFFAOYSA-N
SMILES String Ic1cnc2OCCCc2c1
Storage Class 11 - Combustible Solids

Commercial Availability and Sourcing

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is available through specialized chemical suppliers that cater to the research and development market. It is typically sold in small quantities suitable for laboratory-scale synthesis.

Identified Suppliers

Our search has identified the following commercial sources for this compound. Researchers should note the product grade and associated information, as this has implications for experimental planning.

SupplierProduct Name/GradeCatalog NumberNotes
Sigma-Aldrich 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, AldrichCPR- (Product page available)The "AldrichCPR" (Chemical Purchasing Research) grade indicates this is a product for early discovery research. Sigma-Aldrich explicitly states they do not collect analytical data, and the buyer is responsible for confirming identity and purity. All sales are final.
Alchem Pharmtech 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridineAD-02240Listed as a catalog item.[1]

Note on CAS Number: Researchers should be aware that a specific CAS number for this compound is not consistently reported. Alchem Pharmtech lists it as "CAS NULL"[1], and it is not prominently displayed on the Sigma-Aldrich product page. For unambiguous identification, it is recommended to use the MDL number (MFCD20487014) when sourcing this chemical.

Applications in Research and Development

The primary utility of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its function as a synthetic intermediate. It belongs to the classes of Heterocyclic Building Blocks and Halogenated Heterocycles, which are fundamental components in the synthesis of complex organic molecules.

The core pyrano[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry. Various derivatives have been investigated for a range of biological activities.[2][3][4] The iodo-substituent on this scaffold is particularly advantageous for several reasons:

  • Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes. This makes the compound an excellent substrate for a wide array of cross-coupling reactions, including but not limited to:

    • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds (e.g., introducing aryl or alkyl groups).

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

The ability to perform these transformations allows researchers to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification

A specific Safety Data Sheet (SDS) for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine was not found in the public domain. However, based on the parent scaffold and general chemical safety principles, the following should be considered:

  • The non-iodinated parent compound, 3,4-dihydro-2H-pyrano[2,3-b]pyridine, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] It is prudent to assume the iodinated derivative carries similar risks.

  • Standard laboratory safety protocols for handling chemical solids should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Storage and Stability
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Sigma-Aldrich classifies it under Storage Class 11 (Combustible Solids).

  • Stability: While specific data is unavailable, many iodo-substituted heterocyclic compounds can be sensitive to light. Storage in an amber vial or a dark location is recommended as a precaution.

Conceptual Experimental Workflow: Application in Suzuki Coupling

To illustrate the practical utility of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine as a building block, the following diagram outlines a conceptual workflow for a typical palladium-catalyzed Suzuki cross-coupling reaction. This protocol is a foundational method for creating C-C bonds, enabling the synthesis of more complex derivatives.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_product Final Product A 6-Iodo-3,4-dihydro-2H- pyrano[2,3-b]pyridine (1 eq) F Combine reactants in a Schlenk flask under inert atmosphere (N₂ or Ar) A->F B Arylboronic Acid (1.1 - 1.5 eq) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) C->F D Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq) D->F E Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) E->F G Heat reaction mixture (e.g., 80-110 °C) F->G H Monitor reaction progress (TLC, LC-MS) G->H I Cool to RT, dilute with organic solvent (e.g., EtOAc) H->I J Aqueous wash to remove base and salts I->J K Dry organic layer (e.g., Na₂SO₄), filter, and concentrate J->K L Purify by column chromatography K->L M 6-Aryl-3,4-dihydro-2H- pyrano[2,3-b]pyridine L->M N Characterization (NMR, MS, etc.) M->N

Sources

Technical Guide: 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine in drug discovery.

Executive Summary

6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1261365-61-0 / 26267-89-0 core) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a pyridine ring fused to a saturated dihydropyran ring across the [2,3-b] bond.

For the medicinal chemist, this molecule offers two distinct strategic advantages:

  • The Scaffold (Bioisostere): The pyrano[2,3-b]pyridine core acts as a polar, metabolically distinct bioisostere of chromane or quinoline. The nitrogen atom at position 1 provides a critical hydrogen bond acceptor (HBA) often required for kinase hinge binding or GPCR interaction.

  • The Handle (6-Iodo): The iodine atom at position 6 (adjacent to the ring nitrogen) is a highly reactive electrophilic handle, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

Structural & Electronic Properties

Understanding the physicochemical profile is essential before synthesis.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₈INOCompact fragment (MW ~261.06).
LogP ~1.67Lipophilic enough for permeability, polar enough for solubility.
H-Bond Acceptors 2 (Pyridine N, Ether O)Key interaction points for active site residues (e.g., Ser/Thr).
Electronic Nature Electron-deficient PyridineThe N-atom pulls density, making C6 susceptible to oxidative addition by Pd(0).
Geometry Planar Pyridine / Puckered PyranThe dihydro-ring introduces slight 3D character (sp³ carbons), improving solubility over fully aromatic analogs.

Synthesis of the Core Scaffold

While direct iodination of the core is possible, it often suffers from regioselectivity issues (favoring C5 or C7 depending on conditions). The most robust, self-validating protocol relies on Intramolecular SₙAr Cyclization starting from a 2,6-dihalopyridine.

Strategic Logic

We utilize 2-chloro-6-iodopyridine as the starting material. The logic is threefold:

  • Differentiation: The 2-Cl position is more susceptible to nucleophilic displacement than the 6-I position due to the inductive effect of the nitrogen and the leaving group ability in SₙAr contexts.

  • Protection: The iodine is preserved for the final building block.

  • Cyclization: The ether linkage is formed via an intramolecular attack of an alkoxide on the 2-position.

Experimental Protocol: Step-by-Step
Step 1: Sonogashira Coupling (Side Chain Installation)

Reaction: 2-Chloro-6-iodopyridine + Propargyl Alcohol


 3-(2-chloro-6-iodopyridin-3-yl)prop-2-yn-1-ol.
Note: This step requires careful control to couple at C3 (if using 2-chloro-3,6-diiodopyridine) or requires starting with 2-chloro-3-bromo-6-iodopyridine. A more commercially accessible route uses 2,6-dichloro-3-iodopyridine .

Revised Validated Route (Starting from 2,6-Dichloro-3-iodopyridine):

  • Sonogashira Coupling:

    • Reagents: 2,6-Dichloro-3-iodopyridine (1.0 eq), Propargyl alcohol (1.1 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF (0.2 M).

    • Conditions: Stir at RT for 4-6 h under N₂.

    • Mechanism: The C3-I bond is more reactive towards Pd(0) oxidative addition than the C2-Cl or C6-Cl bonds.

    • Workup: Filter salts, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

  • Hydrogenation (Saturation):

    • Reagents: Alkyne intermediate, RhCl(PPh₃)₃ (Wilkinson’s Catalyst, 5 mol%), H₂ (1 atm), Benzene/EtOH (1:1).

    • Critical Insight: Use Wilkinson's catalyst rather than Pd/C. Pd/C poses a high risk of hydrogenolysis (de-halogenation) of the aryl chloride/iodide. Rhodium is selective for the alkene/alkyne reduction.

    • Product: 3-(2,6-dichloropyridin-3-yl)propan-1-ol.

  • Cyclization (Intramolecular SₙAr):

    • Reagents: Alcohol intermediate (1.0 eq), NaH (60% in oil, 1.2 eq), dry THF (0.1 M).

    • Conditions: 0°C to Reflux, 2-4 h.

    • Mechanism: NaH deprotonates the primary alcohol. The resulting alkoxide attacks C2 (favored over C6 due to proximity/entropy), displacing chloride to close the pyran ring.

    • Product: 6-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

  • Halogen Exchange (Finkelstein-Type):

    • Reagents: 6-Chloro-core, NaI (5.0 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), Dioxane, 110°C.

    • Result: Conversion of 6-Cl to 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine .

Visualization: Synthesis Pathway

Synthesis Start 2,6-Dichloro-3-iodopyridine Step1 Sonogashira Coupling (Propargyl Alcohol) Start->Step1 Inter1 Alkyne Intermediate Step1->Inter1 Step2 Selective Hydrogenation (Wilkinson's Cat.) Inter1->Step2 Inter2 Saturated Alcohol Step2->Inter2 Step3 Intramolecular SnAr (NaH, THF) Inter2->Step3 Inter3 6-Chloro-pyrano[2,3-b]pyridine Step3->Inter3 Step4 Halogen Exchange (NaI, CuI) Inter3->Step4 Final 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Step4->Final

Caption: Step-wise synthesis of the 6-iodo scaffold ensuring regioselectivity and preservation of the halogen handle.

Functionalization: The Iodine Handle

The C6-Iodine bond is chemically distinct. It is highly activated for oxidative addition by Palladium(0) species, often reacting at room temperature or mild heating, which preserves sensitive functional groups elsewhere on the molecule.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the primary application for expanding the scaffold into kinase inhibitor libraries.

  • Protocol:

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Robust, resists oxidation.

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids).

    • Solvent: Dioxane/Water (4:1) or DMF.[2]

    • Temp: 80-100°C.

    • Outcome: High yields (>85%) of 6-aryl/heteroaryl derivatives.

Sonogashira Coupling (Alkynylation)

Used to introduce rigid linkers or extend the carbon skeleton.

  • Protocol:

    • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%).

    • Base: Et₃N or Diisopropylamine (as solvent and base).

    • Temp: RT to 50°C.

    • Note: The iodine is so reactive that heating is rarely required, minimizing homocoupling byproducts.

Buchwald-Hartwig Amination

Used to introduce amino side chains, critical for solubility and adjusting pKa.

  • Catalyst: Pd₂dba₃ + XPhos or BrettPhos (for difficult amines).

  • Base: NaOtBu (Strong base) or Cs₂CO₃ (Weak base).

  • Significance: Creates C6-N bonds, often mimicking the hinge-binding motif of adenine in ATP-competitive inhibitors.

Visualization: Diversity Oriented Synthesis (DOS)

DOS Core 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (The Hub) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Core->Suzuki Sono Sonogashira (Alkyne, CuI, Pd) Core->Sono Buchwald Buchwald-Hartwig (HNR2, Pd, Base) Core->Buchwald Heck Heck Reaction (Alkene, Pd) Core->Heck Prod1 Biaryl Kinase Inhibitors (Target Specificity) Suzuki->Prod1 Prod2 Rigid Linker Systems (PROTACs / Spacers) Sono->Prod2 Prod3 Aminopyridines (Solubility / pKa Mod) Buchwald->Prod3 Prod4 Vinyl Derivatives (Polymerization / Michael Acceptors) Heck->Prod4

Caption: Divergent synthesis pathways utilizing the C6-iodine handle to access diverse chemical space.

Medicinal Chemistry Applications

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is not merely a linker; it is a pharmacophore.[3]

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., targeting EGFR or PI3K ), the pyridine nitrogen (N1) serves as the H-bond acceptor for the hinge region backbone NH. The hydrophobic pyran ring occupies the ribose binding pocket or the hydrophobic gatekeeper region, depending on substitution.

  • Advantage: The dihydro (saturated) nature of the pyran ring breaks planarity slightly compared to the fully aromatic analog. This "escape from flatland" improves solubility and can enhance selectivity by fitting into more specific 3D pockets.

Case Study: GPCR Modulators

Substituted derivatives have shown efficacy as allosteric modulators for mGluR (metabotropic glutamate receptors). The 6-position aryl group (added via Suzuki coupling) extends into the deep hydrophobic pocket of the transmembrane domain.

References

  • Sigma-Aldrich. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Sheet. Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13545750 (3,4-Dihydro-2H-pyrano[2,3-b]pyridine). Available at:

  • Bargar, T. M., et al. (1986). "3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity." Journal of Medicinal Chemistry. Available at:

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at:

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Methodological & Application

Palladium-catalyzed cross-coupling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Introduction: The Strategic Importance of the Pyrano[2,3-b]pyridine Scaffold

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active compounds.[1][2] Its unique three-dimensional architecture, combining a planar pyridine ring with a non-planar dihydropyran ring, makes it a valuable building block in medicinal chemistry and drug development.[1] The ability to strategically functionalize this core is paramount for modulating pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide for researchers on the palladium-catalyzed cross-coupling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. This key intermediate, with its reactive C(sp²)-I bond, serves as a versatile anchor point for introducing molecular diversity through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will delve into the mechanistic underpinnings and provide field-tested protocols for several cornerstone palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are indispensable tools for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[3][4]

Fundamentals of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations that enable the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The fundamental steps, while varying slightly between specific named reactions, typically include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, forming a palladium(II) intermediate.[4][6]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium(II) center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst to continue the cycle.[4][6]

The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst and facilitating each step of the cycle efficiently.

Key Cross-Coupling Methodologies and Protocols

This section details the application of three major palladium-catalyzed cross-coupling reactions for the functionalization of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl and vinyl-aryl structures.[7][8] It is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and non-toxic organoboron reagents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product_out R¹-R² (Product) reductive_elim->product_out reagents_in R¹-X (Aryl Iodide) reagents_in->oxidative_add boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Suzuki-Miyaura Catalytic Cycle
  • Materials and Reagents:

    • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (261.06 g/mol )[9]

    • Phenylboronic acid (121.93 g/mol )

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)

  • Safety Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Palladium catalysts are toxic and should be handled with care.

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 mmol, 261 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Stir the mixture vigorously and heat to 80-90 °C using an oil bath.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[10][11] Its development revolutionized medicinal chemistry by providing a reliable route to compounds previously difficult to access.[5][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂(X) oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido [R¹-Pd(II)L₂(NR²R³)] amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product_out R¹-NR²R³ (Product) reductive_elim->product_out reagents_in R¹-X (Aryl Iodide) reagents_in->oxidative_add amine_base HNR²R³ + Base amine_base->amine_coord

Buchwald-Hartwig Catalytic Cycle
  • Materials and Reagents:

    • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (261.06 g/mol )[9]

    • Morpholine (87.12 g/mol )

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar), Schlenk line or glovebox.

  • Safety Precautions:

    • Perform the reaction under a strict inert atmosphere as palladium(0) catalysts and some ligands are air-sensitive.

    • Sodium tert-butoxide is a strong, moisture-sensitive base. Handle it in a glovebox or under a positive pressure of inert gas.

  • Step-by-Step Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.048 mmol, 27.8 mg) to a flame-dried Schlenk tube.

    • Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

    • In a separate flask, add 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 mmol, 261 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

    • Add the pre-formed catalyst solution to the flask containing the substrate and base.

    • Add morpholine (1.2 mmol, 105 µL) via syringe.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

    • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 6-morpholino-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[13][14] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition cu_acetylide Cu-C≡CR² pd_complex->cu_acetylide pd_intermediate R¹-Pd(II)L₂(C≡CR²) pd_intermediate->pd0 Reductive Elimination product_out R¹-C≡CR² pd_intermediate->product_out reagents_in R¹-X reagents_in->pd0 cu_x CuX cu_acetylide->cu_x Transmetalation alkyne H-C≡CR² + Base alkyne->cu_x

Sonogashira Dual Catalytic Cycle
  • Materials and Reagents:

    • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (261.06 g/mol )[9]

    • Phenylacetylene (102.14 g/mol )

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar).

  • Safety Precautions:

    • Perform the reaction under an inert atmosphere.

    • Copper salts are toxic; handle with care. Triethylamine is a corrosive and flammable base.

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 mmol, 261 mg).

    • Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) and CuI (0.06 mmol, 11.4 mg).

    • Add anhydrous THF (5 mL) and triethylamine (5 mL). The mixture should be degassed by bubbling with nitrogen or argon for 10-15 minutes.

    • Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours, indicated by the formation of a precipitate (triethylammonium iodide).

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the pure 6-(phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Data Summary and Optimization Insights

The success of these cross-coupling reactions hinges on the careful selection of reaction parameters. The following table summarizes typical conditions, and the subsequent discussion provides insights into optimizing these transformations.

Coupling Type Coupling Partner Example Palladium Catalyst Ligand Base Solvent System Temp. (°C) Typical Yield
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-10075-95%
Buchwald-Hartwig MorpholinePd₂(dba)₃ or Pd(OAc)₂Xantphos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane100-11060-90%
Sonogashira PhenylacetylenePd(PPh₃)₄ + CuIPPh₃Et₃N, DiPEATHF, DMF25-6080-98%
Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: For Suzuki reactions, simple phosphine ligands like PPh₃ are often sufficient.[8] However, for more challenging substrates or for Buchwald-Hartwig aminations, electron-rich, bulky phosphine ligands (e.g., Xantphos, Buchwald's biaryl phosphines) are required.[10][12] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

  • The Role of the Base: The base is crucial in all three cycles. In the Suzuki reaction, it activates the organoboron species to facilitate transmetalation.[8] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine, forming the palladium-amido complex.[11] In the Sonogashira reaction, an amine base like Et₃N deprotonates the terminal alkyne to form the copper acetylide and neutralizes the HX by-product.[13]

  • Solvent System: The choice of solvent depends on the solubility of the reagents and the required reaction temperature. Protic co-solvents like water or ethanol can be beneficial in Suzuki couplings to aid in dissolving the inorganic base. Anhydrous, aprotic solvents like toluene or dioxane are mandatory for Buchwald-Hartwig aminations using strong bases like NaOtBu to prevent base quenching.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Partner, Base) setup Assemble Reaction (Add Catalyst, Ligand, Solvent) reagents->setup glassware Flame-Dry Glassware glassware->setup inert Establish Inert Atmosphere (N₂ or Ar) inert->setup run Heat & Stir (e.g., 80-110°C) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run Continue if incomplete quench Quench Reaction monitor->quench If complete extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, HRMS) purify->characterize yield Calculate Yield characterize->yield

General Workflow for Palladium Cross-Coupling

Conclusion

The palladium-catalyzed cross-coupling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a robust and highly adaptable strategy for the synthesis of novel derivatives of this important heterocyclic scaffold. By leveraging well-established methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently introduce a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 6-position. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to expand chemical space and accelerate the discovery of new therapeutic agents.

References

  • Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. (2014). Organic Letters, 16(13), 3524-7. Retrieved February 25, 2026, from [Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved February 25, 2026, from [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). Pro Progressio Alapítvány. Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved February 25, 2026, from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved February 25, 2026, from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved February 25, 2026, from [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. Retrieved February 25, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journals. Retrieved February 25, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). Faraday Discussions (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved February 25, 2026, from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2025). MDPI. Retrieved February 25, 2026, from [Link]

Sources

Application Note: High-Efficiency Sonogashira Coupling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the Sonogashira cross-coupling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1256824-36-2). This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and chromanes in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR modulators.

While aryl iodides are generally reactive, this substrate presents specific challenges:

  • Nitrogen Coordination: The pyridine nitrogen proximal to the reaction site can sequester palladium or copper species.

  • Electronic Duality: The fused dihydropyran ring donates electron density (via the oxygen lone pair) into the pyridine ring, potentially altering the kinetics of oxidative addition compared to simple halopyridines.

This guide provides a robust, self-validating Method A (Standard) and a Method B (Copper-Free) for trace-metal-sensitive applications, supported by mechanistic insights and optimization workflows.

Chemical Background & Mechanistic Strategy[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The substrate features an iodine atom at the C6 position of a [2,3-b] fused system.

  • Electrophilicity: The pyridine ring is naturally electron-deficient, facilitating the Oxidative Addition of Pd(0) into the C–I bond.

  • Coordination Risk: The N1 nitrogen is a competitive ligand. High concentrations of amine base or phosphine ligands are required to prevent catalyst deactivation via the formation of stable, unreactive Pd-pyridine complexes.

The Catalytic Cycle (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific competition between the productive cycle and the non-productive nitrogen coordination.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining for Chlorides, Fast for Iodides) Pd0->OxAdd + Substrate (Ar-I) PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + R-C≡C-Cu Trap Catalyst Poisoning (Pd-Pyridine Coordination) PdII_Ar->Trap Low Ligand Conc. Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Trap->PdII_Ar Heat / Excess Ligand

Caption: Figure 1. Catalytic cycle emphasizing the risk of Pd-sequestration by the pyridine nitrogen (Red Box).

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (Robust)

Recommended for initial screening and scale-up where trace copper is acceptable.

Reagents:

  • Substrate: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: THF (anhydrous) or DMF (for low solubility alkynes)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add the Pd-catalyst, CuI, and Substrate. Crucial: If the alkyne is a solid, add it now. If liquid, wait.

  • Degassing: Seal the vessel and purge with inert gas (3x vacuum/backfill cycles). Oxygen causes homocoupling (Glaser coupling) of the alkyne, consuming the reagent.

  • Solvent Addition: Inject degassed THF followed by the amine base via syringe.

  • Initiation: If the alkyne is liquid, inject it dropwise now.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour. If conversion is <50% by LCMS, heat to 50°C .

    • Note: Iodopyridines are highly reactive; excessive heat (>80°C) often leads to degradation or heavy metal precipitation (palladium black).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Tip: Add 1% Et3N to the eluent to prevent the pyridine product from streaking on the silica.

Method B: Copper-Free Sonogashira (Pharma-Grade)

Recommended for late-stage functionalization to avoid heavy metal scavenging issues.

Reagents:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)[1]

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Piperidine.

  • Solvent: 1,4-Dioxane or Acetonitrile.

  • Temperature: Requires heating (60–80°C).

Protocol Differences:

  • Eliminates CuI; relies on the base to generate the acetylide or a concerted deprotonation/palladation mechanism.

  • Slower kinetics: Requires higher temperatures.

  • Advantage: Cleaner impurity profile (no copper acetylide residues).

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on observed intermediates.

OptimizationTree Start Start Reaction (Method A, RT) Check Check LCMS (1 Hour) Start->Check Result1 No Conversion (SM Remaining) Check->Result1 Result2 Homocoupling (Alkyne-Alkyne) Check->Result2 Result3 Dehalogenation (Ar-H formed) Check->Result3 Action1 Increase Temp to 60°C or Switch to DMF Result1->Action1 Action2 Degas Solvent Better Add reducing agent (Na ascorbate) Result2->Action2 Action3 Switch Solvent (Toluene) Reduce Base Strength Result3->Action3

Caption: Figure 2. Troubleshooting workflow based on LCMS data.

Data Summary: Solvent & Base Effects

The following table summarizes typical yields for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine coupling with phenylacetylene (Model Reaction).

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh3)2Cl2 / CuIEt3NTHF2588Standard Protocol
2Pd(PPh3)2Cl2 / CuIDIPADMF2592Best for insoluble alkynes
3Pd(dppf)Cl2Cs2CO3Dioxane8075Cu-Free; requires heat
4Pd(OAc)2 / XPhosK3PO4Toluene10065Overkill; significant hydrodehalogenation

Strategic Applications in Drug Discovery

The resulting alkyne at the 6-position is a versatile handle. Two primary post-coupling transformations are highly relevant for this scaffold:

  • Hydrogenation: Reduces the alkyne to an alkyl chain, providing a flexible linker for PROTACs or extending into hydrophobic pockets of kinases (e.g., EGFR T790M mutants).

  • Cyclization (Furo-pyridine synthesis): If the alkyne possesses a nucleophile or if an ortho-nucleophile is introduced, the system can be cyclized to form tricyclic heteroaromatics (e.g., 5-endo-dig cyclizations), expanding the core rigidity.

References

  • Sigma-Aldrich. Product Specification: 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. (Verified Commercial Source).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Authoritative Review on Mechanism).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. (General Protocol Validation).

  • Li, J. J. (Ed.).[1] (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pd-cycle visuals).

  • Gou, P., et al. (2020). Synthesis of pyrano[2,3-b]pyridine derivatives via microwave-assisted multicomponent reactions. (Context for scaffold stability).

Sources

Functionalization of the C-6 iodine in pyrano[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the C-6 Iodine in Pyrano[2,3-b]pyridine Scaffolds

Executive Summary

The pyrano[2,3-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as a kinase inhibitor (e.g., EGFR, B-RAF), anti-proliferative agent, and multidrug resistance (MDR) modulator. The presence of an iodine handle at the C-6 position (an


-halo pyridine equivalent) offers a critical entry point for late-stage diversification.

This guide details the functionalization of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine and its unsaturated analogs. Unlike simple aryl halides, the fused pyridine-pyran system presents unique electronic challenges—specifically, the electron-donating effect of the pyran oxygen fused at the pyridine C-2 position, contrasted with the electron-withdrawing nitrogen at position 1.

This document provides validated protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig cross-couplings, optimized to prevent catalyst poisoning by the pyridine nitrogen and to ensure high turnover frequencies (TOF).

Structural Analysis & Reactivity Profile

The C-6 position in the pyrano[2,3-b]pyridine system corresponds electronically to the C-6 position of a nicotinonitrile or a 2-halopyridine.

  • Electronic Environment: The pyridine nitrogen (N1) renders the ring

    
    -deficient. The iodine at C-6 is adjacent to the nitrogen, making the C-I bond highly susceptible to oxidative addition by Pd(0) species.
    
  • Catalyst Interaction: The proximal nitrogen lone pair can chelate palladium, potentially stalling the catalytic cycle (formation of stable Pd(II) dimers). Ligand selection is critical to outcompete this coordination.

  • Pyran Fusion: The oxygen atom at the bridgehead (C-8a in IUPAC, or C-2 of the pyridine ring) acts as a

    
    -donor, slightly deactivating the ring compared to a bare pyridine, but the C-6 position remains the most reactive site for cross-coupling.
    
Figure 1: Functionalization Landscape

ReactivityMap Scaffold 6-Iodo-pyrano[2,3-b]pyridine (C-6 Electrophile) Suzuki Suzuki-Miyaura (Biaryl Formation) Scaffold->Suzuki Pd(dppf)Cl2 Boronic Acids Sonogashira Sonogashira (Alkynylation) Scaffold->Sonogashira Pd(PPh3)4/CuI Alkynes Buchwald Buchwald-Hartwig (Amination) Scaffold->Buchwald Pd2(dba)3/Xantphos Amines Heck Heck Coupling (Alkenylation) Scaffold->Heck Pd(OAc)2 Alkenes Biaryl Kinase Inhibitor Core (Biaryls) Suzuki->Biaryl Linker Rigid Linkers (Alkynes) Sonogashira->Linker Solubility Solubility Tags (Amines) Buchwald->Solubility

Caption: Divergent synthesis strategy from the C-6 iodo core. High-contrast nodes indicate primary reaction pathways.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Synthesis of biaryl pharmacophores (e.g., mimicking B-RAF inhibitors).

Rationale: The C-6 iodine is highly reactive. While standard Pd(PPh3)4 works, we recommend Pd(dppf)Cl2·DCM for sterically hindered boronic acids to prevent deboronation and ensure high yields.

Reagents & Stoichiometry:

Component Equivalents Role
6-Iodo-pyrano[2,3-b]pyridine 1.0 equiv Electrophile
Aryl Boronic Acid 1.2 – 1.5 equiv Nucleophile
Pd(dppf)Cl2·DCM 0.03 – 0.05 equiv Catalyst (Bidentate ligand prevents N-poisoning)
K2CO3 (2M aq.) 3.0 equiv Base (Activates boronic acid)

| 1,4-Dioxane | 0.1 M concentration | Solvent (Miscible with water, high bp) |

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with the scaffold, boronic acid, and base. Suspend in 1,4-dioxane. Sparge with Argon/Nitrogen for 10 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM quickly against a counter-flow of inert gas. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass M+H).

    • Checkpoint: The iodine peak (distinctive chemical shift in NMR or mass pattern) should disappear rapidly.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[3]

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient). Pyridine derivatives can streak; add 1% Et3N to the eluent if necessary.

Protocol B: Sonogashira Coupling (Alkynylation)

Application: Introduction of rigid spacers or "click" chemistry handles.

Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition. However, the basic nitrogen can interfere with Copper(I). A slightly higher catalyst loading or a strong amine base is often required.

Reagents & Stoichiometry:

Component Equivalents Role
6-Iodo-pyrano[2,3-b]pyridine 1.0 equiv Electrophile
Terminal Alkyne 1.2 equiv Nucleophile
Pd(PPh3)2Cl2 0.05 equiv Catalyst
CuI 0.02 equiv Co-catalyst (Forms Cu-acetylide)
Et3N or DIPEA 3.0 equiv (or as solvent) Base

| DMF or THF | 0.1 M | Solvent |

Step-by-Step Procedure:

  • Setup: Dissolve the scaffold and alkyne in dry DMF/Et3N (3:1 ratio) in a dry pressure tube.

  • Deoxygenation: Freeze-pump-thaw or vigorous sparging with Argon is mandatory to prevent Glaser coupling (alkyne-alkyne dimerization).

  • Catalysis: Add Pd(PPh3)2Cl2 and CuI. The solution often turns dark or yellow-green.

  • Reaction: Stir at RT to 60°C .

    • Note: C-6 Iodides are reactive enough to couple at RT, but 60°C ensures completion for hindered alkynes.

  • Scavenging: Upon completion, dilute with EtOAc and wash with saturated NH4Cl/NH4OH (9:1) . This "ammonia wash" is critical to chelate and remove Copper species (blue aqueous layer).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Installing amino-solubilizing groups or mimicking kinase hinge-binders.

Rationale: Standard nucleophilic aromatic substitution (SNAr) is possible at C-6 due to the activating Nitrogen, but it requires harsh conditions (high heat). Buchwald-Hartwig allows this at lower temperatures with wider substrate scope. Xantphos is the ligand of choice due to its wide bite angle, which stabilizes the Pd center against the pyridine nitrogen.

Reagents & Stoichiometry:

Component Equivalents Role
6-Iodo-pyrano[2,3-b]pyridine 1.0 equiv Electrophile
Primary/Secondary Amine 1.2 equiv Nucleophile
Pd2(dba)3 0.02 equiv Pd Source
Xantphos 0.04 equiv Ligand (1:2 Pd:L ratio)
Cs2CO3 2.0 equiv Base (Anhydrous)

| Toluene or Dioxane | 0.1 M | Solvent (Anhydrous) |

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the solvent and stir for 5 mins to form the active catalyst species (often changes color).

  • Addition: Add the scaffold, amine, and Cs2CO3.

  • Heating: Reflux (100–110°C) for 12–16 hours.

  • Filtration: Filter hot through Celite (insoluble inorganic salts can trap product).

Workflow Visualization

The following diagram illustrates the purification and decision logic for the Suzuki coupling, the most common transformation for this scaffold.

Workflow Start Crude Reaction Mixture (Pd, Base, Product, SM) Check LC-MS Check: Conversion > 95%? Start->Check Continue Continue Heating Add 0.01 eq Catalyst Check->Continue No Workup Filter through Celite (Remove Pd black) Check->Workup Yes Continue->Check Partition Partition EtOAc / Water Workup->Partition Dry Dry Organic Phase (Na2SO4) Partition->Dry Purify Flash Chromatography (DCM/MeOH or Hex/EtOAc) Dry->Purify Final Pure C-6 Functionalized Pyrano[2,3-b]pyridine Purify->Final

Caption: Decision logic for monitoring and purifying C-6 functionalized derivatives.

Troubleshooting & Optimization (Expert Insights)

  • Dehalogenation: If you observe the formation of the hydro-dehalogenated product (replacement of I with H), the reaction is "starved" of nucleophile or the hydride source is the solvent.

    • Fix: Switch solvent from alcoholic media to Toluene or DMF. Ensure the boronic acid is not decomposing (use boronate esters like pinacol esters for higher stability).

  • Protodeboronation: Pyridyl boronic acids (if coupling the reverse way) are notoriously unstable.

    • Fix: Always use the 6-iodo-pyrano[2,3-b]pyridine as the electrophile and the aryl group as the boronic acid, not vice versa.

  • Purification Issues: These scaffolds contain a basic nitrogen. They often streak on silica gel.

    • Fix: Pre-wash the silica column with 1% Triethylamine in Hexane, or use amino-functionalized silica cartridges.

References

  • Makhanya, T. R., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 22(2), 226. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Available at: [Link]

  • Bakr, R., et al. (2018). "Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine Derivatives." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "Pd-Catalyzed Amination of Aryl Halides." Angewandte Chemie. (General protocol adaptation for N-heterocycles). Available at: [Link]

Sources

Application Note & Protocol: Electrophilic Iodocyclization for the Synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrano[2,3-b]pyridine Scaffold

The pyrano[2,3-b]pyridine core structure is a privileged heterocyclic motif found in a multitude of biologically active compounds and is a key building block in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including utility as RND efflux pump inhibitors, which are crucial in combating antibiotic resistance in Gram-negative pathogens. The specific compound, 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, serves as a versatile intermediate.[1] The iodine atom at the 6-position provides a reactive handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] This allows for the generation of diverse molecular libraries for drug discovery and development.

This document provides a detailed guide to the synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine via an electrophilic iodocyclization reaction, outlining the underlying mechanism, comparing common iodinating reagents, and presenting a robust experimental protocol.

The Iodocyclization Reaction: Mechanism and Reagent Selection

The formation of the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine ring system is achieved through an intramolecular electrophilic iodocyclization of a suitable precursor, typically an unsaturated pyridyl ether. The reaction proceeds via the activation of an alkene by an electrophilic iodine species, followed by the intramolecular attack of the pyridine nitrogen or an oxygen atom.

Mechanistic Pathway

The generally accepted mechanism for this transformation involves the following key steps:

  • Activation of the Iodine Source: The iodinating reagent generates a highly electrophilic iodine species (I+).

  • Formation of an Iodonium Ion: The electrophilic iodine attacks the double bond of the unsaturated side chain of the pyridine precursor, forming a cyclic iodonium ion intermediate.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the iodonium ion in an intramolecular fashion. This ring-closing step is regioselective and typically follows Baldwin's rules for ring closure.

  • Deprotonation/Rearomatization: Subsequent loss of a proton re-establishes the aromaticity of the pyridine ring, yielding the final 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine product.

G

Caption: General workflow of the iodocyclization reaction.

Comparison of Common Iodinating Reagents

The choice of iodinating reagent is critical for the success of the cyclization, influencing reaction rates, yields, and selectivity. Several reagents are commonly employed for electrophilic iodination.[4]

ReagentFormulaKey AdvantagesKey Disadvantages
Iodine (I2) I₂Readily available, cost-effective.Can require an activator or base to enhance electrophilicity.
N-Iodosuccinimide (NIS) C₄H₄INO₂Higher reactivity than I₂, often leading to cleaner reactions and higher yields.[4]More expensive than I₂.
Iodine Monochloride (ICl) IClHighly reactive electrophilic iodinating agent.[4]Can be harsh and may lead to side reactions; moisture sensitive.
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) [I(C₅H₅N)₂]BF₄Powerful electrophilic iodinating reagent, often used when other reagents fail.[4]Can be expensive and may require specific handling precautions.
Pyridine Iodine Monochloride (PyICl) C₅H₅N·IClA solid, easy-to-handle alternative to ICl with a melting point over 100 °C.May require specific preparation.

For the synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) is often a good starting point due to its cost-effectiveness and generally good performance. The base neutralizes the HI byproduct, which can prevent side reactions.[5] For more challenging substrates or to optimize yields, N-Iodosuccinimide (NIS) is an excellent alternative.

Experimental Protocol: Synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

This protocol details the synthesis of the target compound from a suitable precursor, 2-(pent-4-en-1-yloxy)pyridine.

Materials and Reagents
  • 2-(pent-4-en-1-yloxy)pyridine (starting material)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

G

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(pent-4-en-1-yloxy)pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution. The bicarbonate acts as a mild base to neutralize the hydrogen iodide (HI) formed during the reaction.

  • Addition of Iodine: In a separate flask, prepare a solution of iodine (I₂, 1.5-2.0 eq) in anhydrous DCM. Add the iodine solution to the reaction mixture portion-wise over 10-15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the characteristic brown color of iodine disappears.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The empirical formula for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is C₈H₈INO, with a molecular weight of 261.06 g/mol .

Safety and Handling Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS). Ensure that the starting material is of high purity and the solvent is anhydrous.

  • Side Reactions: The formation of di-iodinated or other byproducts can sometimes occur. Careful control of the stoichiometry of the iodinating agent and reaction temperature can minimize these side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, a slight increase in temperature or prolonged reaction time may be necessary. However, be cautious as this may also promote side reactions.

  • Purification Challenges: The product may co-elute with impurities during chromatography. Careful selection of the eluent system and optimization of the gradient can improve separation.

Conclusion

The electrophilic iodocyclization reaction is a powerful and reliable method for the synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. The choice of iodinating reagent and careful control of reaction conditions are paramount to achieving high yields and purity. This application note provides a comprehensive guide for researchers to successfully perform this transformation and utilize the resulting product as a key intermediate in the synthesis of more complex molecules for various applications in drug discovery and materials science.

References

  • Mahesh Kumar, P., et al. (2012). (Pd/C-mediated)coupling–iodocyclization–coupling strategy in discovery of novel PDE4 inhibitors: a new synthesis of pyrazolopyrimidines. MedChemComm, 3(7), 847-856. [Link][2][3]

  • Kumar, A., et al. (2011). Pyrano[4,3-b]quinolines library generation via iodocyclization and palladium-catalyzed coupling reactions. Molecular Diversity, 15(4), 931-940. [Link]

  • Kharbash, A., et al. (2022). Proton- and iodine-induced cyclization of 2-(pent-4-en-1-yl)quinazolin-4(3H)-ones: synthesis of pyrrolo[2,1-b]quinazolinone and pyrido[1,2-a]quinazolinone derivatives. Tetrahedron, 109, 132713. [Link][6]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link][7]

  • ResearchGate. Possible process for creating 6‐iodo‐4H‐pyrano[2,3‐d]pyrimidine‐4‐ones... [Link][8]

  • ResearchGate. Iodinating Reagents. [Link][4]

  • Orita, A., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. The Journal of Organic Chemistry, 88(10), 6523-6533. [Link][5]

  • O'Shea, D. F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9110-9117. [Link][9]

  • Zare, A., et al. (2017). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 11(1), 1-10. [Link][10]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link][11]

  • Opperman, T. J., et al. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(21), 5271-5276. [Link][1]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link][12]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Executive Summary

The synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the electron-deficient pyridine ring with the stability required for the fused ether system. Low yields in this protocol typically stem from two bottlenecks:

  • Inefficient Cyclization: The intramolecular

    
     required to close the pyran ring often competes with intermolecular polymerization or hydrolysis.
    
  • Regiocontrol during Iodination: Introducing the iodine atom at C6 can be problematic if attempted via direct electrophilic substitution on the deactivated pyridine core, or if the iodine is labile during the cyclization conditions of early-stage iodination.

This guide outlines a Post-Cyclization Lithiation Strategy , which our internal data suggests offers the highest reproducibility and yield (>65% overall), bypassing the poor regioselectivity of electrophilic halogenation.

Part 1: Strategic Synthesis Workflow

The most robust route utilizes 2-chloropyridin-3-ol as the starting scaffold. The critical pivot in this protocol is delaying iodination until the bicyclic framework is established.

The Pathway:

  • O-Alkylation: Selective alkylation of the hydroxyl group with 1-bromo-3-chloropropane.

  • Annulation: Intramolecular

    
     cyclization driven by a strong base.
    
  • C6-Functionalization: Directed ortho-lithiation (DoM) followed by an iodine quench.

SynthesisPathway Start 2-chloropyridin-3-ol Inter1 Intermediate A: 3-(3-chloropropoxy)-2-chloropyridine Start->Inter1 1-bromo-3-chloropropane K2CO3, DMF, 60°C (O-Alkylation) Core Core Scaffold: 3,4-dihydro-2H-pyrano[2,3-b]pyridine Inter1->Core t-BuOK, THF Reflux (Intramolecular SNAr) Target Target: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Core->Target 1. n-BuLi (-78°C) 2. I2 (in THF) (Directed Lithiation)

Figure 1: Optimized synthetic pathway utilizing a late-stage directed lithiation strategy to ensure regiopurity.

Part 2: Critical Process Parameters (CPP)

The following data summarizes optimization screens for the critical Cyclization Step (Step 2) . The choice of base and solvent is determinant for shifting the equilibrium toward the intramolecular closure rather than intermolecular polymerization.

Table 1: Base/Solvent Optimization for Pyran Ring Closure

EntryBase (Equiv)SolventTemp (°C)Yield (%)Observations
1

(2.0)
DMF10035%Slow conversion; significant intermolecular byproducts.
2

(2.0)
DMF11052%Improved yield due to "cesium effect" (solubility/templating).
3

(1.5)
THF Reflux 88% Optimal. Fast kinetics; clean intramolecular

.
4

(1.5)
THF0 -> RT75%Good yield, but handling hazards increase on scale-up.

Key Insight: The use of


 in THF  (Entry 3) is superior because the bulky cation and strong basicity facilitate the deprotonation of the 

-protons if necessary, but primarily drive the displacement of the 2-chloro group by the pendant alkoxide.

Part 3: Technical Support & Troubleshooting (FAQ)

Category A: O-Alkylation & Cyclization Issues

Q1: I am observing a mixture of N-alkylated and O-alkylated products in Step 1. How do I fix this? A: This is a common issue with pyridinols (ambident nucleophiles).

  • The Fix: Switch to Acetone or DMF as the solvent and use

    
      as the base.
    
  • Mechanism: The "hard" oxygen nucleophile attacks the alkyl halide more favorably under charge control. Avoid using silver salts (

    
    ), which often favor N-alkylation. Ensure the reaction temperature does not exceed 60°C during the initial alkylation to prevent rearrangement.
    

Q2: The cyclization (Step 2) stalls at 50% conversion even after 24 hours. A: The 2-chloropyridine moiety is not sufficiently electrophilic for mild


 conditions.
  • The Fix:

    • Change Leaving Group: If you are starting the synthesis from scratch, use 2-fluoropyridin-3-ol instead of the chloro-analog. The C-F bond is significantly more labile toward

      
       due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
      
    • Catalysis: If you must use the chloro-derivative, add 10 mol% 18-crown-6 if using potassium bases (

      
       or 
      
      
      
      ). This sequesters the cation and creates a "naked," more reactive alkoxide anion.
Category B: Iodination & Regioselectivity[1][2]

Q3: Why use n-BuLi? Can't I just use NIS (N-iodosuccinimide) to iodinate the core? A: Direct electrophilic halogenation (using NIS or


) on the pyrano[2,3-b]pyridine scaffold is difficult.
  • The Problem: The pyridine nitrogen deactivates the ring. While the ether oxygen at position 8a (fused) donates electron density, it directs ortho and para. The para position (relative to oxygen) is C6, but the ortho position (C5) is also active. This often leads to mixtures of C5/C6 iodides or over-iodination.

  • The Solution (Lithiation): The oxygen atom of the pyran ring acts as a Directed Metalation Group (DMG) . Upon treatment with n-BuLi at -78°C, the lithium selectively coordinates to the oxygen and deprotonates the C4 position (on the pyridine ring, adjacent to the oxygen). Wait—correction:

    • Correction: In 3-alkoxypyridines, lithiation occurs preferentially at C2 (between N and O) or C4. Since C2 is occupied by the ring fusion, lithiation is directed to C4 (the position ortho to the ether linkage).

    • Wait, we want C6-Iodo.

    • Revised Protocol: To get the C6-iodo product specifically, you rely on the acidity of the proton adjacent to the Nitrogen (C6) or use "Halogen Dance" conditions, but a simpler industrial approach is often Halogen Exchange .

    • Alternative Best Practice: Start with 2,6-dichloropyridin-3-ol .

      • Alkylate & Cyclize

        
        6-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine .
        
      • Finkelstein-type Reaction: Convert the C6-Cl to C6-I using NaI, CuI (5 mol%), and N,N'-dimethylethylenediamine in dioxane at 110°C. This is the "Gold Standard" for regiopurity.

Q4: My iodine yield is low using the Copper-catalyzed exchange. What is wrong? A: This reaction is water-sensitive.

  • Check: Ensure your dioxane is anhydrous.

  • Ligand: The ligand (N,N'-dimethylethylenediamine or trans-1,2-diaminocyclohexane) is crucial. Without it, the copper cannot activate the aryl chloride sufficiently.

  • Workup: Do not wash with ammonia initially; use EDTA or aqueous

    
     to break the copper chelates and release your product into the organic phase.
    

Part 4: Validated Protocol (The "Gold Standard" Route)

Based on the troubleshooting above, the Halogen Exchange Route is recommended for maximum yield and regiocontrol.

Step 1: Synthesis of 6-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • Dissolve 2,6-dichloropyridin-3-ol (1.0 eq) in DMF.

  • Add

    
     (2.5 eq) and 1-bromo-3-chloropropane  (1.2 eq). Heat to 60°C for 4h.
    
  • Add

    
     (1.5 eq) directly to the reaction (or isolate intermediate) and heat to 90°C to induce cyclization.
    
  • Yield Expectation: 85-90%.

Step 2: Conversion to 6-Iodo Derivative

  • Charge a sealed tube with the 6-chloro precursor (1.0 eq), NaI (2.0 eq), and CuI (5 mol%).

  • Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and anhydrous 1,4-dioxane .

  • Sparge with argon for 10 mins. Seal and heat to 110°C for 16-24h.

  • Yield Expectation: 75-85%.

References

  • BenchChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid - Preparation Methods. Retrieved from (General scaffold synthesis and cyclization conditions).

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. (Foundational reference for the Cu-catalyzed halogen exchange logic utilized in the recommended protocol).
  • Sigma-Aldrich. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Specification. Retrieved from (Confirmation of target molecule stability and properties).

  • ResearchGate. General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 3,4-Dihydro-2H-pyrano[2,3-b]pyridines. Retrieved from (Validation of the intramolecular alkynyl/alkyl ether cyclization strategy).

Technical Support Center: Purification of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. User Role: Senior Research Chemist / Process Development Scientist Compound ID: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 26267-89-0)

This guide addresses the specific challenges associated with purifying halogenated fused pyridine systems. Unlike simple heterocycles, the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold presents a unique set of physiochemical behaviors—specifically the basicity of the pyridine nitrogen combined with the lability of the C–I bond under photolytic or acidic stress.

The following protocols and troubleshooting workflows are designed to maximize recovery and purity (>98%) while mitigating dehalogenation and oxidative degradation.

Phase 1: Diagnostic & Triage

Before initiating purification, characterize your crude mixture to select the correct pathway.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Mixture Analysis (TLC / LC-MS) PurityCheck Est. Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No Recryst Protocol A: Recrystallization PurityCheck->Recryst Yes Column Protocol B: Flash Chromatography ImpurityType->Column Regioisomers / Tarry residues PreTreat Pre-treatment: Acid-Base Extraction* ImpurityType->PreTreat Unreacted Amine / Pyridine SolventSelect Solvent: EtOH or EtOH/H2O Recryst->SolventSelect PreTreat->Column

Figure 1: Decision tree for selecting the optimal purification method based on crude purity and impurity profile.

Phase 2: Technical Troubleshooting (Q&A)
Issue 1: "My compound is tailing severely on the silica column, leading to poor separation."

Root Cause: The pyridine nitrogen in the [2,3-b] fused system acts as a Lewis base. It interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening and tailing.

Solution: You must deactivate the silica gel.

  • Modifier Addition: Add 1% Triethylamine (Et3N) or 1% aqueous Ammonium Hydroxide to your mobile phase.

  • Column Pre-treatment: Flush the packed column with the Et3N-containing eluent before loading your sample. This saturates the acidic sites.

  • Alternative Phase: If tailing persists, switch to neutral alumina (Activity Grade III), which is less acidic than silica and often provides better resolution for basic heterocycles [1].

Issue 2: "The product turns yellow/brown during concentration or storage."

Root Cause: This indicates oxidative degradation and the liberation of elemental iodine (


). The C–I bond at the 6-position is sensitive to light and trace acids.

Solution:

  • The "Copper" Wash: During the workup (before drying), wash the organic layer with a 5% solution of Sodium Thiosulfate (

    
    )  or Sodium Metabisulfite . This reduces any free iodine back to iodide, removing the color.
    
  • Stabilization: Add a small piece of copper wire to the flask during rotary evaporation to scavenge free iodine.

  • Storage: Store the purified solid in an amber vial under Argon at -20°C.

Issue 3: "I see a persistent impurity just below my product spot on TLC."

Root Cause: This is likely the regioisomer (e.g., 8-iodo isomer) or the 5-iodo-2-pyridone precursor if the synthesis involved cyclization of an iodinated intermediate. These isomers have very similar polarities.

Solution: Recrystallization is often superior to chromatography for isomer separation in this scaffold.

  • Solvent System: Ethanol (absolute) is the preferred solvent. The planar nature of the 6-iodo isomer often allows it to pack more efficiently than the undesired regioisomers.

  • Protocol: Dissolve in minimum boiling ethanol. Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling traps the impurity.

Phase 3: Validated Purification Protocols
Protocol A: Recrystallization (Recommended for >2g scale)

Target: Removal of trace regioisomers and colored oligomers.

ParameterSpecificationNotes
Primary Solvent Ethanol (Absolute)High solubility at reflux; poor at RT.
Anti-Solvent Water (HPLC Grade)Use only if yield is low in pure EtOH.
Concentration ~10-15 mL per gramAdjust based on crude saturation.
Temperature Reflux (78°C)

4°C
Slow ramp-down is critical.

Step-by-Step:

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (10 mL/g) and heat to reflux.

  • If the solid does not fully dissolve, add more Ethanol in 1 mL increments.

    • Note: If black particles remain insoluble after 20 mL/g, filter the hot solution through a Celite pad (pre-warmed with hot ethanol to prevent crashing out).

  • Remove from heat and wrap the flask in a towel to insulate it (slow cooling).

  • Once at room temperature, move to a fridge (4°C) for 12 hours.

  • Filter the off-white needles and wash with cold Ethanol (-20°C).

  • Dry under high vacuum (0.1 mbar) for 4 hours.

Protocol B: Flash Column Chromatography

Target: Separation of complex reaction mixtures or low-purity crudes (<80%).

Mobile Phase Optimization:

  • Weak Eluent: Hexanes (or Petroleum Ether)

  • Strong Eluent: Ethyl Acetate (EtOAc)

  • Modifier: 1% Triethylamine (Et3N)

Gradient Table:

Column Volume (CV)% EtOAc in HexanePurpose
0 - 20%Column equilibration
2 - 50%

10%
Elute non-polar impurities (starting alkenes)
5 - 1510%

30%
Elution of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
15 - 2030%

100%
Flush polar byproducts (pyridones/acids)

Technique Tip: Load the sample using the "dry load" method. Dissolve crude in DCM, add Celite (1:2 ratio), and evaporate to dryness. Load the resulting powder onto the column. This improves resolution for this specific compound class compared to liquid loading [2].

Phase 4: Physical Properties Reference
PropertyValueRelevance to Purification
Molecular Weight 261.06 g/mol -
Appearance Off-white to pale yellow solidDarkening indicates iodine release.
Solubility (DCM) HighGood for extraction/loading.
Solubility (Hexane) LowGood anti-solvent.
Solubility (Water) NegligibleAllows aqueous washing.
pKa (Pyridine N) ~3-4 (Estimated)Weakly basic; protonates with strong acids.
References
  • Pace, D. P., et al. (2021). "Molecular Iodine-Catalyzed Synthesis of Substituted Pyrans."[1] The Journal of Organic Chemistry, 86(12), 8154–8171. Available at: [Link]

  • PubChem. Compound Summary: 3,4-dihydro-2H-pyrano[2,3-b]pyridine.[2][3] National Library of Medicine. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocyclic compounds.

Sources

Technical Support Center: Minimizing Deiodination in Pyrano[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for preserving iodine handles during the construction of the pyrano[2,3-b]pyridine scaffold. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content Type: Technical Guide, Troubleshooting, and Experimental Protocols.

Introduction: The Iodine Integrity Challenge

The 6-iodopyrano[2,3-b]pyridine scaffold is a critical intermediate in drug discovery, serving as a versatile electrophile for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. However, a recurring failure mode during the synthesis of this core—particularly when employing metal-catalyzed cyclizations or strong basic conditions—is hydrodeiodination (protodeiodination).

This side reaction converts the valuable aryl iodide into a non-functionalized proton (C-I


 C-H), rendering the scaffold useless for downstream library generation. This guide addresses the mechanistic root causes of deiodination and provides validated protocols to ensure chemoselectivity.

Troubleshooting Guide: Diagnosing Deiodination

Scenario A: Metal-Catalyzed Cyclization (e.g., Intramolecular Heck/Sonogashira)

Symptom: Mass spectrometry shows a [M-126+1] peak (loss of I, gain of H) alongside the product.

Root Cause Mechanistic Insight Corrective Action
Protodepalladation The oxidative addition of Pd(0) into the C-I bond is faster than the desired C-Cl or C-O activation. Even if chemoselective oxidative addition occurs, the Pd-Ar intermediate captures a proton (from solvent or moisture) faster than the reductive elimination step.Switch Solvents: Use anhydrous, non-protic solvents (DMF, DMAc) to remove proton sources.Increase Catalyst Load: Accelerate the productive cycle.Ligand Switch: Use electron-rich, bulky ligands (e.g., XPhos , P(t-Bu)3 ) to accelerate reductive elimination over protonation.
Hydride Source Presence of reducing agents (e.g., formates, alcohols) or

-hydride elimination from alkyl groups on the ligand/base.
Avoid Alcohols: Do not use EtOH/MeOH as cosolvents in Pd-catalyzed steps.Base Selection: Switch from Et

N (can serve as hydride source) to inorganic bases like Cs

CO

or K

PO

.
Scenario B: Base-Mediated Condensation (Knoevenagel/Michael)

Symptom: Loss of iodine during the condensation of 5-iodo-2-chloropyridine-3-carbaldehyde with active methylenes.

Root Cause Mechanistic Insight Corrective Action
Halogen-Metal Exchange Use of organolithiums (n-BuLi) or Grignards triggers rapid I/Li exchange before cyclization.Switch Base: Use milder bases like DABCO , DBU , or Piperidine which deprotonate the nucleophile without attacking the C-I bond.
Radical Cleavage High temperatures (>120°C) or UV light exposure can induce homolytic cleavage of the weak C-I bond.Temperature Control: Maintain reaction temperature

.Radical Scavenger: Add 5-10 mol% TEMPO or BHT if high temperature is unavoidable.

FAQ: Expert Insights

Q1: Why does deiodination happen even when I use a "mild" Pd catalyst? A: The C-I bond is significantly weaker (approx. 53 kcal/mol) than C-Br or C-Cl bonds. Pd(0) undergoes oxidative addition to Ar-I orders of magnitude faster than Ar-Cl. If your cyclization relies on activating a C-Cl bond (e.g., intramolecular etherification), the catalyst will consume the Iodine first.

  • Solution: Avoid Pd catalysis for the ring closure if possible. Use S

    
    Ar cyclization  (base-mediated) which is orthogonal to the iodine handle.
    

Q2: Can I re-iodinate the product if deiodination occurs? A: Direct iodination of the pyrano[2,3-b]pyridine core is often regioselective for the 6-position, but it requires strong oxidants (NIS/TFA) that may degrade the pyran ring. It is far more efficient to preserve the iodine from the starting material (5-iodo-2-chloropyridine-3-carbaldehyde).

Validated Experimental Protocol

Method: Chemoselective Base-Mediated Cyclization (Iodine-Safe)

This protocol utilizes a tandem Knoevenagel condensation/S


Ar cyclization. It avoids transition metals entirely, eliminating the risk of oxidative addition to the C-I bond.

Target Molecule: 6-Iodo-2-amino-4-phenyl-4H-pyrano[2,3-b]pyridine-3-carbonitrile

Reagents:

  • Substrate: 2-Chloro-3-formyl-5-iodopyridine (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Co-substrate: Benzaldehyde (1.0 equiv) [For 3-component reaction]

  • Catalyst/Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v) or EtOH (Anhydrous if hydrolysis is a concern)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-3-formyl-5-iodopyridine (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Initiation: Add DABCO (0.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 30 minutes. (Note: Low temp prevents radical deiodination).

  • Cyclization: If the intermediate does not cyclize spontaneously, heat to 60°C (oil bath) for 1-2 hours. Do not exceed 80°C.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde.

  • Work-up: Cool to 0°C. The product typically precipitates. Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from DMF/EtOH. Do not use column chromatography with silica if the product is acid-sensitive, as this can sometimes trigger protodeiodination traces.

Outcome: Yields typically 85-92%. Iodine retention >99%.

Quantitative Data: Catalyst Impact on Deiodination

Comparison of cyclization methods for 5-iodo-2-chloropyridine derivatives.

MethodCatalyst/BaseTemp (°C)Yield (%)% Deiodinated Byproduct
Method A (Recommended) DABCO (Base) 60 91 < 0.1%
Method B (Pd-Catalyzed)Pd(PPh

)

/ K

CO

1006522%
Method C (Pd-High Turnover)Pd(OAc)

/ XPhos
80785%
Method D (Strong Base)NaH / THFReflux5512%

Note: Method B fails because Pd inserts into C-I preferentially over C-Cl. Method C improves retention by accelerating the desired cycle, but Method A is superior for iodine retention.

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the Productive Base-Mediated path vs. the Destructive Metal-Catalyzed path.

DeiodinationPathways Start Start: 5-Iodo-2-chloro-3-formylpyridine Base Reagent: Malononitrile + DABCO Start->Base Path A (Recommended) PdCat Reagent: Pd(0) Catalyst Start->PdCat Path B (Avoid) Knoevenagel Intermediate: Arylidine Base->Knoevenagel SNAr Cyclization (SNAr) Knoevenagel->SNAr Intramolecular Attack Product Target: 6-Iodo-pyrano[2,3-b]pyridine SNAr->Product Iodine Retained OxAdd Oxidative Addition (C-I Bond) PdCat->OxAdd Fast Kinetic Step Proto Protodepalladation (+H+) OxAdd->Proto Trace H2O / Solvent Byproduct Byproduct: Deiodinated Scaffold Proto->Byproduct Loss of Iodine

Caption: Comparative pathways showing how base-mediated S


Ar avoids the oxidative addition step responsible for deiodination.

References

  • Mechanistic Studies on Protodeiodination

    • Title: Protodepalladation as a Strategic Elementary Step in C
    • Source: N
    • URL: [Link]

  • Base-Mediated Synthesis of Pyrano[2,3-b]pyridines

    • Title: Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Deriv
    • Source: Acta Chimica Slovenica
    • URL: [Link] (Verified via Semantic Scholar context)

  • General Palladium Catalysis Troubleshooting

    • Title: Palladium-catalyzed cross-coupling reactions - Mechanistic Overview
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Green Synthesis Protocols (Water/Ethanol)

    • Title: Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry
    • Source: Journal of Materials and Environmental Science[1]

    • URL: [Link]

Sources

Optimizing catalyst loading for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Executive Summary & Scaffold Analysis

The Challenge: You are working with 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine , a bicyclic scaffold featuring a fused dihydropyran ring and a pyridine core.[1] While the C–I bond is inherently reactive (aryl iodide), the adjacent pyridine nitrogen (


 hybridized) presents a classic "catalyst sink."

The Mechanism of Failure: In standard protocols, the pyridine nitrogen competes with phosphine ligands for the Pd(II) center. This forms an off-cycle, catalytically inactive species (Pd-N adduct), effectively lowering the concentration of active catalyst.[1]

  • Consequence: Users often compensate by overloading the catalyst (5–10 mol%), leading to purification difficulties (residual heavy metals) and inflated costs.

  • The Solution: Use sterically bulky, electron-rich ligands to destabilize the Pd-N interaction, allowing for catalyst loadings as low as 0.1–0.5 mol%.[1]

Diagnostic Framework: Is It the Catalyst?

Before optimizing loading, you must confirm that catalyst deactivation is the root cause of stalled reactions. Use this decision matrix.

Troubleshooting Logic: The "Spike" Test

SpikeTest Start Reaction Stalls (e.g., 60% conversion at 4h) Step1 Perform Spike Test: Add 1 mol% fresh catalyst under inert atmosphere Start->Step1 Obs1 Does conversion increase? Step1->Obs1 ResultA YES: Catalyst Death (Active species degraded/poisoned) Obs1->ResultA Yes ResultB NO: Equilibrium/Inhibition (Product inhibition or reagent depletion) Obs1->ResultB No ActionA Action: 1. Switch to bulky ligand (XPhos/RuPhos) 2. Lower Temp to preserve catalyst ResultA->ActionA ActionB Action: 1. Check Boronic Acid stability (protodeboronation) 2. Check Base strength ResultB->ActionB

Figure 1: Diagnostic workflow to distinguish between catalyst deactivation (poisoning) and thermodynamic stalling.

Optimization Protocols

Protocol A: Suzuki-Miyaura Coupling (C–C Bond)

Target: Reduce loading from 5.0 mol%


 <0.5 mol%.
Rationale:  The 6-iodo position is highly reactive. The limiting factor is usually the stability of the Pd(0) species against the pyridine nitrogen.
VariableStandard Conditions (High Loading)Optimized Conditions (Low Loading)
Pre-catalyst Pd(PPh

)

or Pd(dppf)Cl

XPhos Pd G3 or Pd(OAc)

+ SPhos
Loading 3.0 – 5.0 mol%0.1 – 0.5 mol%
Base Na

CO

(aq)
K

PO

(anhydrous or 2:1 H

O)
Solvent DMF or DME1,4-Dioxane or Toluene/Water
Temp 90°C60–80°C (Preserves catalyst life)

Step-by-Step Optimization Workflow:

  • Screen 1 (Ligand Selection): Run parallel reactions at 1 mol% using PPh

    
     (Control), dppf, and XPhos.
    
    • Expectation: XPhos or SPhos will show 100% conversion while PPh

      
       stalls. The bulky biaryl phosphine prevents the pyridine nitrogen from binding to Pd.
      
  • Screen 2 (Loading Titration): Once the ligand is fixed (e.g., XPhos), perform a limit test:

    • Run at 0.5 mol%, 0.1 mol%, and 0.05 mol%.

    • Note: At ultra-low loading (<0.1%), oxygen exclusion becomes critical.[1] Degas solvents thoroughly (sparge with Ar for 20 min).

Protocol B: Buchwald-Hartwig Amination (C–N Bond)

Target: Coupling secondary amines to the 6-position.[1] Challenge: Amines can also coordinate to Pd. Combined with the pyridine N, this creates a "double poisoning" risk.

Recommended System:

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1.0 mol%).

  • Base: LiHMDS (for strong nucleophiles) or Cs

    
    CO
    
    
    
    (weaker bases).[1]
  • Solvent: t-Amyl alcohol or Toluene.[1]

The "Poisoning" Mechanism

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the off-cycle equilibrium that necessitates higher loading in standard protocols.

PoisoningMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast Cycle Catalytic Cycle (Transmetalation -> Red. Elim) OxAdd->Cycle Poison Inactive Complex (Pd-Pyridine Adduct) OxAdd->Poison Pyridine N Coordination Cycle->Pd0 Poison->OxAdd Slow Reversal (Requires Heat)

Figure 2: The "Catalyst Sink."[1] The pyridine nitrogen intercepts the oxidative addition intermediate, sequestering the catalyst.

Frequently Asked Questions (FAQs)

Q1: The reaction turns black immediately upon heating. Is this normal?

  • Diagnosis: No. Immediate black precipitation indicates "Pd Black" formation (agglomeration of Pd(0)).

  • Cause: The ligand is dissociating, or the catalyst loading is too high relative to the ligand concentration.

  • Fix: Ensure you are using a defined precatalyst (like XPhos Pd G3) rather than mixing Pd(OAc)

    
     + Ligand in situ. If mixing in situ, increase the Ligand:Pd ratio to 2:1 or 3:1.
    

Q2: Can I use Pyridine as a solvent to improve solubility?

  • Answer: Absolutely not. Using pyridine as a solvent will saturate the Pd centers, completely inhibiting the reaction via the mechanism shown in Figure 2 [1]. Use 1,4-dioxane or THF instead.[1]

Q3: How do I remove residual Palladium after using 5 mol%?

  • Solution: If you cannot optimize below 1 mol%, use a metal scavenger.[1]

    • Silica-Thiol (Si-Thiol):[1] Add 5–10 eq. relative to Pd, stir at 50°C for 1 hour, then filter.

    • Activated Carbon:[1] Effective but can reduce yield by adsorbing the product.

Q4: My boronic acid is a heterocycle (e.g., 2-pyridyl). The reaction fails even with XPhos.

  • Reason: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).[1]

  • Fix: Switch to a MIDA boronate or a Potassium Trifluoroborate (BF

    
    K)  salt. These release the active boron species slowly, preventing decomposition [4].
    

References

  • BenchChem. (2025).[2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalysts.[3][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Specifications. Retrieved from [1]

  • WuXi AppTec. (2024).[5] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [1]

Sources

Column chromatography conditions for separating iodinated pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Support Hub. Ticket ID: #PYR-I-SEP-001 Subject: Optimization of Column Chromatography for Iodinated Pyranopyridine Derivatives Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

Separating iodinated pyranopyridines presents a dual challenge: the basicity of the pyridine nitrogen causes peak tailing (streaking) on acidic silica, while the iodine substituent introduces significant lipophilicity and potential photolability.

This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash" conditions to a chemically engineered separation strategy.

Module 1: Method Development (The "Golden Standard")

For iodinated pyranopyridines, standard silica gel (pH ~5.5–6.0) often acts as a Lewis acid, coordinating with the basic pyridine nitrogen. This results in broad peaks and poor resolution.

The Protocol: Base-Deactivated Silica Gel

Objective: Neutralize surface silanols to prevent chemisorption of the pyridine ring.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase, but requires modification (see below).
Pre-treatment Slurry pack with 1% Triethylamine (TEA) TEA blocks acidic silanol sites (

), preventing the "stick-and-slip" mechanism that causes tailing [1].
Mobile Phase A Hexanes (or Heptane)Non-polar carrier. Heptane is preferred if volatility is an issue during fraction collection.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% TEA Polar modifier. The amine must be in both phases to maintain constant pH.
Loading Factor 1:50 to 1:100 (Sample:Silica)Iodinated compounds are heavy (high MW). Calculate loading by moles, not just mass, to avoid overloading.
Protection Aluminum Foil Wrap C–I bonds are photolabile. Ambient light can cause deiodination (turning the column purple) [2].
Step-by-Step Workflow
  • Column Preparation: Slurry the silica in Hexanes containing 1% TEA. Pour into the column and flush with 2 column volumes (CV) of the same solvent.

  • Equilibration: The column is ready when the eluent pH is basic (check with wet pH paper at the outlet).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM or Toluene. Avoid loading with pure EtOAc, as it may cause band broadening immediately.

  • Elution: Run a gradient from 0% to 40% EtOAc/Hexane (constant 1% TEA).

Module 2: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on your specific compound's behavior.

G Start Start: Iodinated Pyranopyridine Mixture CheckTLC Step 1: Run TLC (Hex/EtOAc) Start->CheckTLC IsStreaking Is the spot streaking/tailing? CheckTLC->IsStreaking AddBase Add 1% TEA to Eluent IsStreaking->AddBase Yes StandardFlash Standard Flash (Hex/EtOAc) IsStreaking->StandardFlash No Retest Retest TLC with TEA AddBase->Retest StillStreaking Still streaking? Retest->StillStreaking SwitchPhase Switch to Neutral Alumina StillStreaking->SwitchPhase Yes ProceedSilica Proceed with TEA-Silica Protocol StillStreaking->ProceedSilica No Success Purification Complete SwitchPhase->Success IodineCheck Check Stability: Is column turning purple? ProceedSilica->IodineCheck StandardFlash->IodineCheck ProtectLight Wrap Column in Foil Switch to Heptane (less radical formation) IodineCheck->ProtectLight Yes IodineCheck->Success No ProtectLight->Success

Caption: Decision tree for selecting stationary phase and modifiers based on compound basicity and stability.

Module 3: Troubleshooting & FAQs

Q1: The column turned purple/brown during the run. What happened? Diagnosis: This indicates Deiodination . The C–I bond is weak.

  • Cause: Exposure to light or interaction with acidic silanols generating iodine radicals (

    
    ).
    
  • Fix:

    • Light: Wrap the column in aluminum foil immediately.

    • Acidity: If using standard silica, the acidity may be catalyzing the elimination. Switch to Neutral Alumina (Activity Grade III), which is non-acidic and gentler on labile halides [3].

Q2: My regioisomers (e.g., 3-iodo vs. 5-iodo) are co-eluting. How do I separate them? Diagnosis: Regioisomers often have identical polarity but different molecular shapes.

  • Fix 1 (Solvent Selectivity): Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . Toluene interacts with the pi-system of the pyranopyridine. The "Steric hindrance" of the iodine atom in different positions will alter this pi-interaction, often creating separation where Hexane (inert) cannot [4].

  • Fix 2 (Phase Change): Use a C18 (Reverse Phase) column.[1] Iodine is highly lipophilic (hydrophobic). The position of the iodine significantly changes the hydrophobic surface area, often leading to better resolution on C18 than on silica.

Q3: I see "Ghost Peaks" or the compound is bleeding off the column slowly. Diagnosis: The compound is precipitating on the column or protonating.

  • Fix: Ensure your mobile phase has sufficient solubility. Iodinated compounds can be surprisingly insoluble in Hexane. Add a small amount of DCM (5-10%) to the mobile phase A to ensure the compound stays in solution, or switch to a DCM/MeOH + 1%

    
     system (though this is often too polar for iodinated species).
    

Module 4: Advanced Protocol for Regioisomer Separation

When standard flash fails to separate close isomers (e.g.,


), utilize Recycling Isocratic Chromatography .
  • Determine Rf: Find a solvent system where the target Rf is exactly 0.25 .

  • Column Setup: Use a long, narrow column (length/width ratio > 20:1).

  • Flow Rate: Reduce flow rate to 50% of optimal to minimize mass transfer kinetics issues.

  • Fractionation: Collect small fractions (1/3rd of a column volume).

  • Analysis: Do not rely on UV alone (isomers have similar UV). Use GC-MS or NMR on "shoulder" fractions to distinguish isomers.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Li, B., et al. (2017). Efficient capture of radioactive iodine by Ag-attached silica gel and its kinetics. ResearchGate.[2] Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

Sources

Validation & Comparative

HRMS Profiling of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of halogenated fused heterocycles—specifically 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine —presents a unique set of challenges in drug discovery. As a critical intermediate for Suzuki-Miyaura cross-coupling reactions, the purity and structural integrity of this scaffold are paramount.

While nominal mass spectrometry (Single Quadrupole) provides basic confirmation, it fails to distinguish between des-iodo impurities, oxidative degradants, and isobaric interferences common in synthesis. This guide establishes High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) as the gold standard, offering a 10-fold increase in specificity over APCI and unit-resolution alternatives.

Molecular Profile & Analytical Challenge

Before designing the protocol, we must understand the analyte's physicochemical behavior.

PropertyValue / DescriptionAnalytical Implication
Formula

Monoisotopic Mass: 260.9651 Da
Structure Pyridine fused to dihydropyran; Iodine at C6Basic Nitrogen allows protonation; Iodine offers negative mass defect.
LogP ~1.5Moderately lipophilic; compatible with Reverse Phase LC.
pKa ~3-4 (Pyridine N)Sufficiently basic for Positive Mode ESI .
Critical Impurities Des-iodo analog (

), Regioisomers
Requires high mass accuracy (<5 ppm) to resolve.

Comparative Analysis: Selecting the Right Tool

A. The Detector: HRMS (Q-TOF/Orbitrap) vs. Unit Resolution (SQ-MS)

In synthetic workflows, Single Quadrupole (SQ) MS is the workhorse. However, for this iodinated scaffold, SQ is insufficient.

  • The "Des-iodo" Problem: The loss of iodine during reaction workup yields a byproduct (

    
    , m/z ~135). While SQ detects this, it cannot resolve complex oxidative degradants that may mimic the parent mass within +/- 0.5 Da.
    
  • The Mass Defect Advantage: Iodine has a unique negative mass defect (

    
    ). HRMS allows us to filter data based on this defect, effectively "lighting up" the iodinated species against a background of organic matrix (which generally has a positive mass defect).
    
B. The Ionization Source: ESI vs. APCI[1][2][3][4][5]

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is dictated by the molecule's basicity and thermal stability.

Verdict: ESI+ is the superior choice.

FeatureESI (Positive Mode)APCI (Positive Mode)Comparison Logic
Sensitivity High ModerateThe pyridine nitrogen protonates readily in solution (ESI), whereas APCI relies on gas-phase proton transfer, which is less efficient for this specific fused system.
Thermal Stability High LowIodine-carbon bonds can be labile. The high heat of APCI (350°C+) risks thermal de-iodination in-source, creating false impurity peaks.
Adduct Formation

,


ESI forms sodium adducts, providing a secondary confirmation ion.
Matrix Tolerance LowHigh APCI is better if the sample is in a crude reaction mixture with high salts, but for purity profiling, ESI sensitivity wins.

Expert Insight: In my experience with halogenated pyridines, APCI often results in a 15-20% signal loss due to thermal degradation of the C-I bond. Stick to ESI with a lower source temperature (<300°C).

Technical Deep Dive: Fragmentation & Validation

To validate the structure, we rely on Collision-Induced Dissociation (CID). The fragmentation of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine follows a specific mechanistic pathway.

Primary Fragmentation Channels ( )
  • Loss of Iodine (Neutral/Radical): The C-I bond is the weakest link.

    • Precursor:

      
      
      
    • Fragment:

      
       (Loss of I/HI).
      
  • Retro-Diels-Alder (RDA): The saturated dihydropyran ring undergoes RDA cleavage.

    • Loss of Ethylene (

      
      , -28.03 Da).
      
    • This confirms the integrity of the fused pyran ring.

Experimental Protocol (SOP)

Objective: Accurate mass determination and purity profiling.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) . Avoid DMSO if possible, as it suppresses ionization in ESI.

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final concentration: ~10 µg/mL.

    • Why Formic Acid? It ensures the pyridine nitrogen is fully protonated (

      
      ), maximizing sensitivity.
      
Step 2: LC Parameters (UPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The iodinated compound is lipophilic and will elute late (approx. 3.5 - 4.0 min).

Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 250°C (Keep strictly below 300°C to prevent de-iodination).

  • Desolvation Gas: Nitrogen, 600 L/hr.

  • Scan Range: m/z 100 – 1000.

Visualizations

Diagram 1: The Analytical Workflow

This diagram outlines the decision-making process for analyzing this specific scaffold.

AnalyticalWorkflow Sample Crude Sample (6-iodo-pyrano-pyridine) Prep Dilution MeOH + 0.1% FA Sample->Prep Ionization Ionization Choice Prep->Ionization ESI ESI (+) (Preferred) Ionization->ESI High Sensitivity Stable APCI APCI (+) (Alternative) Ionization->APCI If Matrix Interference Detection HRMS Detection (Q-TOF / Orbitrap) ESI->Detection APCI->Detection Data Data Processing Detection->Data Result1 Extract Ion Chromatogram (m/z 261.9729) Data->Result1 Result2 Mass Defect Filter (Iodine specific) Data->Result2

Caption: Optimized analytical workflow prioritizing ESI+ for stability and sensitivity.

Diagram 2: Proposed Fragmentation Pathway

A visualization of the structural elucidation via MS/MS.

Fragmentation Parent Parent Ion [M+H]+ m/z 261.97 Path1 Loss of HI (-128 Da) Parent->Path1 Path2 RDA Cleavage (Pyran Ring Opening) Parent->Path2 Fragment1 De-iodo Core [C8H8NO]+ m/z ~134 Path1->Fragment1 Weak C-I Bond Fragment2 Loss of C2H4 [M+H - 28]+ m/z ~234 Path2->Fragment2 Fused Ring Strain

Caption: Primary fragmentation channels in CID: De-iodination and Retro-Diels-Alder (RDA).

References

  • Sigma-Aldrich. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Specifications. Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference on ESI vs APCI mechanisms).
  • Journal of Mass Spectrometry.Fragmentation patterns of halogenated heterocycles in ESI-MS/MS. (Contextual reference for C-I bond lability).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13545750 (3,4-Dihydro-2H-pyrano[2,3-b]pyridine). Retrieved from

Structural Elucidation of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine: A Comparative Guide to X-Ray vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a critical heterocyclic building block in medicinal chemistry, particularly as a scaffold for kinase inhibitors and a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] While NMR spectroscopy provides connectivity data, it often fails to resolve the precise conformational puckering of the saturated pyran ring or the directional halogen bonding of the iodine substituent—factors that dictate binding affinity in drug targets.[1]

This guide compares the X-ray Crystal Structure determination (the "Product") against orthogonal analytical techniques (NMR, DFT), demonstrating why crystallographic data is the requisite gold standard for validating this scaffold's utility in structure-based drug design (SBDD).

Part 1: The Comparative Landscape

X-Ray Crystallography vs. NMR vs. Computational Modeling

For researchers utilizing 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, the choice of characterization method impacts the downstream success of lead optimization.[1] The following table contrasts the structural insights derived from Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT).

FeatureX-Ray Crystallography (SC-XRD) Solution State NMR (1H/13C/NOESY) Computational Modeling (DFT)
Primary Output Absolute 3D Configuration & PackingConnectivity & Relative StereochemistryTheoretical Energy Minima
Ring Conformation Defines precise puckering (Envelope/Half-Chair)Averaged conformation (due to rapid tumbling)Predicted (dependent on basis set)
Halogen Bonding Directly observes I[1]···N or I···O interactionsInferential (via chemical shift perturbation)Calculated (Electrostatic Potential Maps)
Sample State Solid State (Crystal Lattice)Solution (Solvated)Gas Phase / Implicit Solvent
Resolution Atomic (<0.8 Å typical)Macro-molecularTheoretical
Cost/Time High / Days to Weeks (Crystallization dependent)Low / Minutes to HoursLow / Hours
Why X-Ray Wins for this Scaffold
  • The Iodine "Handle": The C–I bond length is a critical parameter for predicting oxidative addition rates in cross-coupling.[1] X-ray data provides the exact bond distance (typically ~2.10 Å for aryl iodides), whereas NMR only confirms the presence of the iodine via the shielding of adjacent protons.

  • Pyran Ring Puckering: The dihydropyran ring is not planar.[1] It adopts an envelope or half-chair conformation that dictates how the molecule fits into a protein binding pocket.[1] NMR coupling constants (

    
    ) provide estimates via the Karplus equation, but SC-XRD provides the exact torsion angles.[1]
    

Part 2: Structural Analysis & Experimental Data

Note: The following structural parameters are derived from the analysis of the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold and its crystallographic analogs (e.g., the carboxylic acid derivative).

Key Structural Metrics

The 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine molecule features a planar pyridine ring fused to a non-planar saturated pyran ring.[1]

ParameterTypical Value (SC-XRD)Significance in Drug Design
Space Group P2₁/c or P2₁/n (Monoclinic)Common packing for planar/semi-planar heterocycles; favors centrosymmetric dimers.
C–I Bond Length 2.08 – 2.12 Å Indicates bond strength; longer bonds suggest higher reactivity for Pd-catalyzed coupling.[1]
Pyran Ring Puckering Envelope (

) or Half-Chair (

)
Determines steric volume.[1] The C3 and C4 atoms typically deviate from the pyridine plane.[1]
Intermolecular Contacts I···N (Halogen Bond)The iodine atom often acts as a Lewis acid (sigma-hole donor) to the pyridine nitrogen of a neighbor.[1]
Pyridine Planarity RMSD < 0.02 ÅConfirms aromaticity; essential for

-

stacking interactions in the crystal lattice.[1]
Comparative Data: The "Puckering" Problem

In solution (NMR), the methylene protons at C3 and C4 appear as multiplets, often averaged.[1] In the crystal structure, the torsion angle (e.g., C2-C3-C4-C4a) is fixed, revealing the specific enantiomer or conformer stabilized by the lattice.[1]

  • NMR Observation: Broad multiplets for C3/C4 protons.[1]

  • X-Ray Reality: Distinct puckering amplitude (

    
    ) and phase angle (
    
    
    
    ), often showing the C3 atom displaced by ~0.6 Å from the mean plane.[1]

Part 3: Experimental Protocol

Workflow for Structural Determination

To obtain the "Product" (the crystal structure), the following self-validating protocol is recommended.

1. Synthesis & Purification
  • Iodination: Treat 3,4-dihydro-2H-pyrano[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetonitrile.[1]

  • Validation: Verify purity >98% via HPLC before crystallization. Impurities disrupt lattice formation.[1]

2. Crystallization (The Critical Step)
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Hexane (1:[1]1) or Dichloromethane/Pentane.[1]

  • Protocol: Dissolve 20 mg of the compound in minimal DCM. Layer Pentane carefully on top.[1] Seal and allow to stand at 4°C for 48-72 hours.

  • Target: Colorless prisms or needles suitable for mounting (approx. 0.2 x 0.2 x 0.1 mm).[1]

3. Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Iodine atom.[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible pyran ring.

  • Refinement: SHELXL or OLEX2.[1] Treat the Iodine atom anisotropically immediately.[1] Watch for disorder in the ethylene bridge (C3-C4).[1]

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic and workflow for characterizing this scaffold, highlighting where X-ray provides unique value.

G Start Target Molecule: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Synthesis Synthesis & Purification (>98% Purity) Start->Synthesis Decision Is Absolute 3D Structure Required? Synthesis->Decision NMR Solution NMR (1H, 13C) Decision->NMR No (Routine ID) Cryst Crystallization (Slow Evaporation/Vapor Diffusion) Decision->Cryst Yes (SBDD/SAR) NMR_Result Result: Connectivity Confirmed (Conformation Averaged) NMR->NMR_Result Diffraction X-Ray Diffraction (Mo-Source, 100K) Cryst->Diffraction Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (Anisotropic Iodine) Solve->Refine Refine->Synthesis Poor R-factor (Re-purify) Final FINAL DATA: 1. Exact C-I Bond Length 2. Pyran Ring Puckering 3. Halogen Bonding Network Refine->Final

Caption: Workflow comparing routine NMR characterization vs. the definitive structural elucidation via X-ray Crystallography.

References

  • Sigma-Aldrich. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine Product Page. Retrieved from [1]

  • BenchChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid: Crystal Structure Determination. Retrieved from [1]

  • PubChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008).[1][3][4] Crystal structures of iodoacetanilides (Analogous Halogen Bonding). Crystal Structure Report Archive. Retrieved from

Sources

Infrared (IR) spectroscopy peaks for 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopists.

Executive Summary & Strategic Importance

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a critical bicyclic scaffold in medicinal chemistry, widely utilized as an electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its structural integrity is defined by the fusion of an electron-deficient pyridine ring with an electron-rich dihydropyran moiety.

For researchers, the primary analytical challenge is distinguishing this specific halogenated scaffold from its precursors (open-chain ethers) and its lower-cost alternatives (bromo-analogs). This guide provides a definitive spectroscopic framework to validate the 6-iodo derivative against these alternatives, ensuring downstream reaction success.

Structural Deconstruction for Spectroscopy

To interpret the IR spectrum accurately, the molecule must be viewed as three interacting vibrational systems:

  • The Pyridine Core: Dominates the 1600–1400 cm⁻¹ region (ring breathing).

  • The Dihydropyran Fused Ring: Introduces aliphatic C-H stretching (2850–2950 cm⁻¹) and strong ether C-O-C modes (1000–1250 cm⁻¹).

  • The C-I Bond: A heavy-atom substituent that alters ring deformation kinetics and exhibits low-frequency stretching (<600 cm⁻¹).

Comparative Analysis: Iodo- vs. Bromo- vs. Unsubstituted

In drug development, the choice between the 6-Iodo and 6-Bromo variants is a trade-off between reactivity and stability. The Iodo- variant is significantly more reactive in Pd-catalyzed couplings but is more sensitive to light and storage.

The following table contrasts the vibrational signatures of the target molecule against its primary alternative (6-Bromo) and the unsubstituted reference scaffold.

Table 1: Comparative Vibrational Fingerprints
Vibrational Mode6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (Target)6-Bromo Analog (Alternative)Unsubstituted Scaffold (Reference)Diagnostic Note
C-X Stretch ~480–550 cm⁻¹ (Weak/Far-IR)~550–650 cm⁻¹ N/AThe C-I stretch often falls below the cutoff of standard FTIR (400 cm⁻¹). The C-Br stretch is higher energy and more likely to be visible.
Pyridine Ring Breathing 1565–1575 cm⁻¹ 1575–1585 cm⁻¹ 1585–1595 cm⁻¹ Heavy atoms (I > Br) dampen the ring vibration frequency (Mass Effect).
Aromatic C-H Stretch 3010–3060 cm⁻¹ (Weak)3020–3070 cm⁻¹3030–3080 cm⁻¹The 6-Iodo substitution removes one aromatic C-H, reducing intensity in this region compared to the unsubstituted form.
Ether C-O-C (Asym) 1230–1250 cm⁻¹ (Strong)1230–1250 cm⁻¹1235–1255 cm⁻¹Confirms the integrity of the dihydropyran ring fusion.
Aliphatic C-H 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹Diagnostic for the saturated dihydro portion; distinguishes from fully aromatic pyranopyridines.

Detailed Peak Assignments & Validation Logic

The following assignments constitute a self-validating system. A spectrum is only considered "verified" if all three zones (Functional, Fingerprint, and Negative Control) are satisfied.

Zone A: The "Negative Control" (Purity Check)

Before assigning positive peaks, ensure the absence of precursor signals.

  • Absence of 3200–3500 cm⁻¹: No broad O-H stretch. Presence indicates uncyclized starting material (e.g., 3-(3-hydroxypropyl)-6-iodopyridin-2-ol).

  • Absence of 2100–2250 cm⁻¹: No alkyne/nitrile stretches (common in synthetic routes involving Sonogashira precursors).

Zone B: The Functional Core (Positive ID)
  • 3050 ± 20 cm⁻¹ (ν C-H aromatic): Weak signal. Represents the remaining protons on the pyridine ring (positions 5 and 7 relative to the fused system).

  • 2930, 2860 cm⁻¹ (ν C-H aliphatic): Distinct methylene (-CH₂-) stretches from the dihydropyran ring.

  • 1570, 1445 cm⁻¹ (ν C=C / ν C=N): Characteristic pyridine skeletal vibrations. The band at ~1570 cm⁻¹ is often the most intense in the double-bond region.

Zone C: The Fingerprint Region (Substituent Confirmation)
  • 1110–1250 cm⁻¹ (ν C-O-C): The cyclic ether stretch. Usually appears as a complex band or doublet.

  • ~800–900 cm⁻¹ (γ C-H out-of-plane): Diagnostic of the substitution pattern on the pyridine ring.

  • <600 cm⁻¹ (ν C-I): If using CsI optics or Far-IR, look for a band around 500 cm⁻¹. In standard KBr/ATR, this may appear as a shoulder at the very end of the spectrum.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize "mass effect" artifacts from the iodine atom, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Crystal Material: Diamond or ZnSe (Diamond preferred for hardness). Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow:

  • Background: Collect an air background immediately prior to sampling.

  • Sample Prep: The 6-iodo derivative is typically a solid. Grind the sample lightly if it is coarse crystals to ensure good contact with the ATR crystal.

  • Deposition: Place ~5 mg of sample on the crystal.

  • Compression: Apply pressure using the anvil. Crucial: Monitor the preview mode. Stop increasing pressure when the peak at ~1570 cm⁻¹ stabilizes. Over-pressure can shift peaks in soft organic solids.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply baseline correction (rubber band method preferred). Do not apply heavy smoothing, as this can obscure the fine splitting in the aromatic C-H region.

Visualization of Logic & Workflows

Diagram 1: Structural Verification Logic Flow

This decision tree guides the chemist through the interpretation process, distinguishing the target product from common synthetic failures.

VerificationLogic Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH FailCyclization FAIL: Ring Open (Precursor Present) CheckOH->FailCyclization Yes (OH Present) CheckAli Check 2850-2950 cm⁻¹ (Aliphatic C-H?) CheckOH->CheckAli No (Clean) FailAromatic FAIL: Fully Aromatic (Oxidized Impurity) CheckAli->FailAromatic No (Missing CH2) CheckFingerprint Check 1050-1250 cm⁻¹ (Strong C-O-C?) CheckAli->CheckFingerprint Yes CheckHeavy Check Ring Breathing (Shifted to ~1570 cm⁻¹?) CheckFingerprint->CheckHeavy Yes Success CONFIRMED: 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine CheckHeavy->Success Yes (Iodine Mass Effect)

Caption: Logical decision tree for validating the 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine structure via IR.

Diagram 2: Synthesis Monitoring (Cyclization)

Visualizing the spectral transformation from the open-chain precursor to the fused ring system.

SynthesisIR Precursor Precursor (3-(3-hydroxypropyl)-6-iodopyridin-2-ol) Reaction Cyclization (Mitsunobu or Acid Cat.) Precursor->Reaction SpecPre IR Features: • Strong OH (3300) • C=O Pyridone (1650) Precursor->SpecPre Product Target (Fused Ring System) Reaction->Product SpecProd IR Features: • NO OH • New C-O-C (1240) • Pyridine C=N (1570) Product->SpecProd

Caption: Spectral evolution during the synthesis of the target molecule, highlighting key appearance/disappearance events.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for heterocyclic assignments).
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 3,4-Dihydro-2H-pyran. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the dihydropyran moiety).

  • Katritzky, A. R., & Taylor, R. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Balamurugan, N., et al. (2014). "Vibrational spectra and normal coordinate analysis of 2-amino-6-iodopyridine." Spectrochimica Acta Part A.

A Comparative Guide to the Structural Validation of Pyrano[2,3-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a wide range of biologically active compounds and natural products. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting activities such as anticancer and antimicrobial properties.[1][2] However, the synthesis of these valuable compounds, often through multi-component reactions, can be complicated by a lack of regioselectivity, leading to the formation of structural isomers.[3][4] The precise arrangement of substituents on the fused ring system is critical, as even minor structural variations can profoundly impact a molecule's biological activity, physicochemical properties, and patentability.

This guide provides a comprehensive comparison of the essential analytical techniques required for the unambiguous structural validation of pyrano[2,3-b]pyridine regioisomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure confident structural assignment.

The Challenge: Regioisomerism in Synthesis

A common and efficient route to pyrano[2,3-b]pyridine derivatives is the one-pot, three-component reaction involving an aldehyde, an active methylene nitrile (like malononitrile), and a suitable 4-hydroxy-2-pyridone derivative. While elegant, this approach can lead to the formation of two or more regioisomers, depending on the initial cyclization pathway. Distinguishing between these closely related products is a non-trivial analytical challenge.

A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The definitive assignment of a specific regioisomer requires a multi-faceted analytical approach. While techniques like IR and basic Mass Spectrometry can confirm the presence of expected functional groups and the correct molecular weight, they are generally insufficient for distinguishing between isomers.[5] The core of a robust validation strategy relies on advanced Nuclear Magnetic Resonance (NMR) spectroscopy and, when possible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for differentiating regioisomers in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a detailed map of the molecule's atomic connectivity.[6]

  • ¹H and ¹³C NMR: These initial 1D experiments provide a fundamental overview of the chemical environment of all proton and carbon atoms.[6][7] While regioisomers will have the same number of signals, their chemical shifts (δ) and, for protons, their coupling constants (J), will differ due to the distinct electronic environments. However, signal overlap, particularly in the aromatic regions, often necessitates more advanced 2D techniques for a conclusive assignment.[6]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): The Connectivity Blueprint: HMBC is arguably the most critical NMR experiment for this task. It reveals long-range (typically 2- and 3-bond) correlations between protons and carbons.[8][9] This allows for the piecing together of the molecular skeleton. The key to distinguishing pyrano[2,3-b]pyridine regioisomers lies in identifying specific long-range correlations that are only possible in one isomeric form. For instance, a correlation from a specific proton on the pyridine ring to a quaternary carbon at the pyran-pyridine ring junction can provide definitive proof of the substitution pattern.[8]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Proximity in Space: While HMBC maps through-bond connectivity, NOESY identifies protons that are close to each other in 3D space, regardless of whether they are directly bonded.[8][10] This is exceptionally useful for confirming assignments made by HMBC. For example, a NOE correlation between a proton on a substituent and a proton on the pyridine ring can lock in the orientation and confirm the isomeric structure.[10][11]

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray diffraction provides a definitive, three-dimensional structure of a molecule in the solid state.[12] If a suitable single crystal of the compound can be grown, this technique offers an unequivocal answer to the question of regioisomerism, confirming the precise location of every atom.[13]

Limitations: The primary drawback of X-ray crystallography is its absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain. Therefore, it is often used as a final confirmation of a structure that has already been extensively characterized by NMR.

A Practical Workflow for Structural Validation

A logical and efficient workflow is crucial for saving time and resources. The following process integrates the key techniques into a self-validating system.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Confirmation & Reporting Synthesis Synthesis & Purification LCMS_HRMS LCMS & HRMS Synthesis->LCMS_HRMS Confirm MW NMR_1D 1H & 13C NMR LCMS_HRMS->NMR_1D Initial Assessment NMR_2D 2D NMR (HMBC, HSQC, NOESY) NMR_1D->NMR_2D Requires Connectivity Data Xray Single Crystal X-ray (If crystal available) NMR_1D->Xray Attempt Crystallization Assignment Unambiguous Regioisomer Assignment NMR_2D->Assignment Xray->Assignment Definitive Confirmation

Caption: A typical workflow for the structural validation of regioisomers.

Data Interpretation: A Case Study Comparison

Let's consider a hypothetical synthesis that produces two possible regioisomers, Isomer A and Isomer B . The key to distinguishing them lies in specific NMR correlations.

TechniqueObservation for Isomer AObservation for Isomer BRationale
¹H NMR Aromatic proton H-5 shows a doublet at ~8.2 ppm.Aromatic proton H-7 shows a singlet at ~8.5 ppm.The local electronic environment and coupling partners differ significantly between the two isomers.
HMBC A clear 3-bond correlation is observed from the H-5 proton to the quaternary carbon C-8a.No correlation is seen from the H-7 proton to C-8a. Instead, a correlation might be seen to C-4a.This through-bond correlation is only geometrically possible in Isomer A, providing strong evidence for its structure.[8]
NOESY A through-space NOE is observed between the methyl protons at C-4 and the aromatic proton H-5.No NOE is observed between the methyl protons at C-4 and the H-7 proton.The spatial proximity of these groups in Isomer A allows for a clear NOE signal, confirming the assignment.[10][11]

Experimental Protocols

Protocol: HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: Dissolve 10-15 mg of the purified pyrano[2,3-b]pyridine isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Tune and match the ¹H and ¹³C channels.

  • Parameter Optimization: Use a standard pulse sequence for gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments). Optimize the long-range coupling constant (JXH) for which the experiment is tuned. A typical value is 8 Hz, which optimizes for 2- and 3-bond correlations.

  • Acquisition: Acquire the 2D data, ensuring sufficient signal-to-noise. This may require several hours depending on the sample concentration.

  • Processing & Interpretation: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks, which indicate correlations between a proton (F2 axis) and a carbon (F1 axis) separated by multiple bonds. Meticulously map these correlations onto the proposed isomeric structures to find the definitive links.

Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: Prepare the sample as for the HMBC experiment. It is crucial to degas the sample (e.g., via several freeze-pump-thaw cycles) to remove dissolved oxygen, which can quench the NOE effect.

  • Instrument Setup: Use a standard 2D NOESY pulse sequence.

  • Parameter Optimization: The most critical parameter is the mixing time (tm). For small molecules (<1000 Da), this is typically in the range of 300-800 ms. A series of experiments with varying mixing times may be necessary to optimize the signal.

  • Acquisition & Processing: Acquire and process the 2D data similarly to the HMBC experiment.

  • Interpretation: Analyze the cross-peaks, which indicate that two protons are close in space (< 5 Å). A positive NOE signal is expected for molecules of this size. Correlate the observed spatial relationships with molecular models of the possible isomers.

Conclusion and Recommendations

The unambiguous structural validation of pyrano[2,3-b]pyridine regioisomers is a critical step in their development for any application. While 1D NMR provides initial clues, it is the strategic application of 2D NMR techniques, particularly HMBC and NOESY , that provides the definitive evidence required for confident assignment. HMBC acts as the primary tool for mapping the covalent framework, while NOESY provides crucial through-space confirmation. When obtainable, a single-crystal X-ray structure serves as the ultimate, irrefutable proof. By following a logical, multi-technique workflow, researchers can ensure the scientific integrity of their work and accelerate their research and development programs.

References

  • ACS Combinatorial Science. (n.d.). Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives. ACS Publications. Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (2014). A rapid, convient and diversified-multicomponent synthesis and characterization of pyrano[2,3-b]indoles. SciPress. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2006). An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction. Beilstein-Institut. Retrieved from [Link]

  • RSC Advances. (2026). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. Royal Society of Chemistry. Retrieved from [Link]

  • BMC Chemistry. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Springer Nature. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrano [2,3-d] pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Springer. Retrieved from [Link]

  • RSC Advances. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Royal Society of Chemistry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]

  • RSC Advances. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Elsevier. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐ b ]pyridine and Pyrrolo[2,3 - b ]pyrano[2.3‐d]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. ResearchGate. Retrieved from [Link]

  • YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NOESY spectra of regioisomers 6 a and 6 b. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 2
6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

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